molecular formula C23H21N3O2 B14905937 LasR-IN-1

LasR-IN-1

Cat. No.: B14905937
M. Wt: 371.4 g/mol
InChI Key: VLQKDKCWXJQRBT-UHFFFAOYSA-N
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Description

LasR-IN-1 is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-[4-(6-methyl-1H-benzimidazol-2-yl)phenoxy]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O2/c1-15-3-8-18(9-4-15)24-22(27)14-28-19-10-6-17(7-11-19)23-25-20-12-5-16(2)13-21(20)26-23/h3-13H,14H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

VLQKDKCWXJQRBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C

Origin of Product

United States

Foundational & Exploratory

LasR-IN-1: A Potent Quorum Sensing Inhibitor in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS). This intricate network allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the formation of resilient biofilms and the production of a wide array of virulence factors. The LasR protein, a transcriptional regulator at the apex of the primary QS cascade, represents a compelling target for the development of novel anti-virulence therapies. This guide focuses on LasR-IN-1, a potent benzimidazole-derived inhibitor of the LasR-mediated quorum sensing in P. aeruginosa.

The LasR Quorum Sensing System

The LasR system is a pivotal component of the hierarchical quorum sensing network in P. aeruginosa. The system is initiated by the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). As the bacterial population grows, 3-oxo-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates the LasR protein. The activated LasR-autoinducer complex then dimerizes and binds to specific DNA sequences, known as las boxes, in the promoter regions of target genes. This binding event initiates the transcription of a battery of virulence factors, including exotoxin A, alkaline protease, and elastase (LasB). Furthermore, the activated LasR directly upregulates the expression of the rhlR and rhlI genes, the core components of the secondary (Rhl) quorum sensing system, and also influences the Pseudomonas quinolone signal (PQS) system. This hierarchical control solidifies LasR's role as a master regulator of virulence in P. aeruginosa.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa Cell LasI LasI Synthase Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesis LasR_inactive Inactive LasR Autoinducer->LasR_inactive Binding & Activation Autoinducer_out 3-oxo-C12-HSL (extracellular) Autoinducer->Autoinducer_out LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active LasR_dimer Active LasR Dimer LasR_active->LasR_dimer Dimerization DNA Target Gene Promoters (las box) LasR_dimer->DNA Binds to Virulence_Factors Virulence Factors (Elastase, Protease, etc.) DNA->Virulence_Factors Transcription Rhl_System Rhl System Activation DNA->Rhl_System Transcription PQS_System PQS System Activation DNA->PQS_System Transcription LasR_IN_1 This compound LasR_IN_1->LasR_inactive Inhibition

The Role of Small Molecule Inhibitors in Targeting the LasR Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The LasR receptor, a key transcriptional regulator in Pseudomonas aeruginosa, stands as a critical target for the development of novel anti-virulence therapies. As a central component of the quorum sensing (QS) circuit, LasR controls the expression of a multitude of virulence factors and biofilm formation, processes integral to the pathogenicity of this opportunistic bacterium. Small molecule inhibitors that antagonize LasR offer a promising strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, thereby potentially reducing the emergence of resistance. This technical guide provides an in-depth overview of the role of LasR inhibitors, focusing on their mechanism of action, quantitative characteristics, and the experimental protocols used for their evaluation. While a specific compound designated "LasR-IN-1" is not prominently documented in publicly available scientific literature, this guide will utilize data from well-characterized and potent LasR inhibitors to illustrate the principles of LasR-targeted drug discovery.

The LasR Quorum Sensing Signaling Pathway

The las quorum sensing system is a hierarchical regulatory network. The LasI synthase produces the autoinducer molecule, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1][2] As the bacterial population density increases, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, 3O-C12-HSL binds to the cytoplasmic LasR protein. This binding event induces a conformational change in LasR, promoting its dimerization and subsequent binding to specific DNA sequences known as las boxes, located in the promoter regions of target genes.[3][4] This transcriptional activation leads to the expression of a wide array of virulence factors, including proteases, toxins, and components necessary for biofilm formation. Furthermore, the LasR-3O-C12-HSL complex positively regulates the transcription of the rhlR and pqsR quorum sensing systems, establishing the las system at the apex of the QS hierarchy in P. aeruginosa.[2][5]

Caption: The LasR quorum sensing signaling cascade in P. aeruginosa and the mode of action of a LasR inhibitor.

Quantitative Data of Potent LasR Inhibitors

The efficacy of LasR inhibitors is quantified by various parameters, most notably the half-maximal inhibitory concentration (IC50). This value represents the concentration of an inhibitor required to reduce the activity of LasR by 50%. The following table summarizes the IC50 values for several well-characterized LasR antagonists.

Compound NameIC50 (µM)Assay SystemReference
V-06-0185.2E. coli reporter strain[6]
V-06-01810P. aeruginosa reporter strain[7]
V-06-0182.3 (vs 150 nM 3O-C12-HSL)P. aeruginosa PAO-JP2[8]
V-06-01818 (Pyocyanin inhibition)P. aeruginosa PA14[9]
PD120.03E. coli reporter strain[7]
mBTL8 (Pyocyanin inhibition)P. aeruginosa PA14[9]
mCTL9 (Pyocyanin inhibition)P. aeruginosa PA14[9]
Norlobaridone1.93E. coli reporter assay[10]

Key Experimental Protocols

The identification and characterization of LasR inhibitors involve a variety of in vitro and cell-based assays. Below are detailed methodologies for two fundamental experiments.

LasR Reporter Gene Assay

This cell-based assay is a primary screening tool to identify compounds that modulate LasR activity. It utilizes a reporter strain, often E. coli or a P. aeruginosa mutant, that expresses a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a LasR-dependent promoter.

Methodology:

  • Strain Preparation: A suitable reporter strain (e.g., E. coli DH5α carrying plasmids for LasR expression and a LasR-responsive promoter fused to a reporter gene) is grown overnight in appropriate media with antibiotics for plasmid maintenance.

  • Assay Setup: The overnight culture is diluted to a specific optical density (e.g., OD600 of 0.1) in fresh media.

  • Compound Addition: The diluted culture is dispensed into a 96-well microtiter plate. Test compounds (potential inhibitors) are added to the wells at various concentrations. A known agonist (e.g., 3O-C12-HSL) is added to induce the reporter gene expression, except in control wells for measuring baseline activity.

  • Incubation: The plate is incubated at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter gene expression.

  • Reporter Gene Measurement: After incubation, the reporter gene activity is measured. For a β-galactosidase assay, a substrate like ONPG is added, and the absorbance is read at 420 nm. For a luciferase assay, luminescence is measured using a luminometer.

  • Data Analysis: The reporter gene activity in the presence of the test compound is compared to the activity in the presence of the agonist alone. The IC50 value is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Reporter_Assay_Workflow LasR Reporter Gene Assay Workflow Start Start Prepare_Strain Prepare Reporter Strain (e.g., E. coli with LasR plasmids) Start->Prepare_Strain Dilute_Culture Dilute Overnight Culture Prepare_Strain->Dilute_Culture Plate_Setup Dispense into 96-well Plate Dilute_Culture->Plate_Setup Add_Compounds Add Test Compounds and 3O-C12-HSL (Agonist) Plate_Setup->Add_Compounds Incubate Incubate at 37°C Add_Compounds->Incubate Measure_Reporter Measure Reporter Activity (e.g., Absorbance or Luminescence) Incubate->Measure_Reporter Analyze_Data Calculate % Inhibition and IC50 Measure_Reporter->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for a LasR reporter gene assay.
In Vitro LasR-DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This biochemical assay directly assesses the ability of a compound to interfere with the binding of purified LasR protein to its target DNA sequence.

Methodology:

  • Protein Purification: Recombinant LasR protein is overexpressed (e.g., in E. coli) and purified using affinity chromatography.

  • DNA Probe Preparation: A DNA fragment containing the las box sequence is synthesized and labeled, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: Purified LasR protein is pre-incubated with the test inhibitor at various concentrations in a binding buffer. The labeled DNA probe and the natural ligand, 3O-C12-HSL (to promote LasR activation), are then added to the reaction mixture.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner.

  • Analysis: A "shift" in the migration of the labeled DNA probe indicates the formation of a LasR-DNA complex. A decrease in the shifted band in the presence of the inhibitor demonstrates its ability to disrupt this interaction.

EMSA_Workflow In Vitro LasR-DNA Binding Assay (EMSA) Workflow Start Start Purify_LasR Purify Recombinant LasR Protein Start->Purify_LasR Prepare_Probe Prepare Labeled DNA Probe (containing las box) Start->Prepare_Probe Binding_Reaction Set up Binding Reaction: - Purified LasR - Test Inhibitor - 3O-C12-HSL - Labeled DNA Probe Purify_LasR->Binding_Reaction Prepare_Probe->Binding_Reaction Electrophoresis Resolve on Non-denaturing Polyacrylamide Gel Binding_Reaction->Electrophoresis Detection Detect Labeled DNA (Autoradiography or Fluorescence) Electrophoresis->Detection Analysis Analyze for Shifted Bands (Inhibition of LasR-DNA complex) Detection->Analysis End End Analysis->End

Caption: The experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA) to assess LasR-DNA binding inhibition.

Conclusion

Targeting the LasR receptor with small molecule inhibitors represents a compelling anti-virulence strategy to combat P. aeruginosa infections. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the principles of its action can be understood through the study of other potent LasR antagonists. The methodologies and quantitative data presented in this guide provide a framework for the discovery, characterization, and development of novel LasR-targeted therapeutics. Future research in this area will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors to translate their in vitro efficacy into clinically viable treatments.

References

The Impact of LasR Inhibition on Bacterial Virulence and Biofilm Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the LasR quorum sensing (QS) system in Pseudomonas aeruginosa as a target for antimicrobial intervention. It explores the impact of LasR inhibition on key virulence factors and biofilm formation, offering a valuable resource for researchers and professionals in the field of antibacterial drug discovery. While specific data for a compound designated "LasR-IN-1" is not publicly available, this guide will utilize data from well-characterized LasR inhibitors to illustrate the principles and methodologies of targeting this critical regulatory protein.

The LasR Quorum Sensing System: A Master Regulator of Virulence

Pseudomonas aeruginosa is an opportunistic human pathogen that utilizes a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of genes related to virulence and biofilm formation.[1][2] The LasR protein is a key transcriptional regulator at the top of the hierarchical QS cascade in P. aeruginosa.[1][3]

The Las system is composed of the LasI synthase, which produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), and the LasR protein, which acts as the receptor for this signal.[2][3] When the bacterial population density increases, the concentration of 3O-C12-HSL surpasses a threshold, leading to its binding with LasR.[3] This complex then dimerizes and binds to specific DNA sequences, activating the transcription of a large number of target genes.[3] These genes encode for a variety of virulence factors, including the elastase LasB, alkaline protease, and exotoxin A.[4] Furthermore, the LasR system positively regulates other QS systems, such as the rhl and pqs systems, which in turn control the production of additional virulence factors like pyocyanin and rhamnolipids, and are crucial for biofilm development.[4][5]

Given its central role in controlling pathogenicity, the LasR protein represents a promising target for the development of novel anti-virulence therapies.[6][7] Small molecule inhibitors that can block the function of LasR have the potential to disarm the bacterium without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development.[6]

Quantitative Impact of LasR Inhibitors on Virulence and Biofilm Formation

The efficacy of LasR inhibitors is typically quantified by measuring their ability to reduce the production of LasR-controlled virulence factors and to inhibit biofilm formation. The following tables summarize the quantitative data for representative LasR inhibitors.

Table 1: Inhibition of Pyocyanin Production by LasR Inhibitors

InhibitorP. aeruginosa StrainIC50 (µM)Reference
meta-bromo-thiolactone (mBTL)PA148 (±2)[2]
V-06-018Not Specified~5.2[4]
Norlobaridone (NBD)Not Specified61.1% inhibition at 5 µg/mL[8]
Aqs1CNot Specified77.6% inhibition (biofilm)[9]

Table 2: Inhibition of Biofilm Formation by LasR Inhibitors

InhibitorP. aeruginosa StrainConcentration% InhibitionReference
meta-bromo-thiolactone (mBTL)PA14100 µMSignificant reduction[1]
Norlobaridone (NBD)Not Specified5 µg/mL64.6[8]
Aqs1CNot SpecifiedNot Specified77.6[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of LasR inhibitors.

Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a significant virulence factor of P. aeruginosa whose production is regulated by the LasR-RhlR quorum sensing cascade.[1]

Protocol: Chloroform Extraction and Spectrophotometric Quantification [10][11][12][13]

  • Culture Preparation: Grow P. aeruginosa strains in a suitable liquid medium (e.g., Luria-Bertani broth) with and without the test inhibitor for a defined period (e.g., 24 hours) at 37°C with shaking.

  • Cell Removal: Centrifuge the cultures to pellet the bacterial cells.

  • Extraction:

    • Transfer the supernatant to a fresh tube.

    • Add chloroform to the supernatant (a common ratio is 3 ml of chloroform to 5 ml of supernatant) and vortex vigorously to extract the pyocyanin into the chloroform phase.

    • Centrifuge to separate the phases. The chloroform layer will be at the bottom and will be blue.

  • Acidification and Re-extraction:

    • Carefully transfer the blue chloroform layer to a new tube.

    • Add 0.2 M HCl (e.g., 1 ml) to the chloroform extract and vortex. Pyocyanin will move to the acidic aqueous phase, which will turn pink to red.

  • Quantification:

    • Centrifuge to separate the phases.

    • Measure the absorbance of the upper pink/red aqueous phase at 520 nm using a spectrophotometer.

    • The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.[13]

Elastase Activity Assay

Elastase (LasB) is a major protease secreted by P. aeruginosa that contributes to tissue damage and immune evasion. Its expression is directly controlled by LasR.[4][14]

Protocol: Elastin-Congo Red (ECR) Assay [15][16][17]

  • Culture Supernatant Preparation: Grow P. aeruginosa in the presence and absence of the inhibitor. Collect the culture supernatant by centrifugation and filter sterilization to remove all bacterial cells.

  • Assay Reaction:

    • Prepare a reaction mixture containing the culture supernatant, Elastin-Congo Red (ECR) substrate, and a suitable buffer (e.g., Tris-HCl with CaCl2).

    • A typical final concentration for ECR is 10 mg/ml in 50 mM Tris-HCl (pH 7.4) and 0.5 mM CaCl2.[15]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 hours) with shaking.[15] During this time, the elastase will digest the ECR, releasing the Congo Red dye.

  • Quantification:

    • Stop the reaction by placing the tubes on ice or by adding a stop solution if necessary.

    • Centrifuge the tubes to pellet the remaining insoluble ECR.

    • Transfer the supernatant containing the solubilized Congo Red to a new tube or a microplate well.

    • Measure the absorbance of the supernatant at 495 nm.[15] The absorbance is directly proportional to the elastase activity.

Biofilm Formation Assay

Biofilm formation is a critical aspect of P. aeruginosa pathogenicity, providing protection against antibiotics and the host immune system. The LasR system plays a crucial role in biofilm development.[6]

Protocol: Crystal Violet Staining Assay [18][19][20]

  • Inoculation:

    • Grow overnight cultures of P. aeruginosa.

    • Dilute the cultures in fresh growth medium (e.g., 1:100).

    • Add the diluted bacterial suspension to the wells of a 96-well polystyrene microtiter plate, including wells with different concentrations of the test inhibitor and control wells without inhibitor.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing:

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Gently wash the wells with phosphate-buffered saline (PBS) or water to remove any remaining non-adherent cells. Repeat the washing step 2-3 times.

  • Staining:

    • Add a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[18]

    • Discard the crystal violet solution and wash the wells thoroughly with water to remove excess stain.

  • Solubilization and Quantification:

    • Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the crystal violet that has stained the biofilm.[18]

    • Incubate for 10-15 minutes at room temperature.

    • Transfer the solubilized crystal violet solution to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved in the study of LasR inhibition.

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Experimental_Workflow cluster_assays Virulence & Biofilm Assays start Start: P. aeruginosa Culture treatment Treatment with this compound (Varying Concentrations) start->treatment incubation Incubation (e.g., 24-48h, 37°C) treatment->incubation pyocyanin Pyocyanin Assay incubation->pyocyanin elastase Elastase Assay incubation->elastase biofilm Biofilm Assay incubation->biofilm quantification Quantitative Analysis (Spectrophotometry, Plate Reader) pyocyanin->quantification elastase->quantification biofilm->quantification data_analysis Data Analysis (IC50, % Inhibition) quantification->data_analysis conclusion Conclusion on this compound Efficacy data_analysis->conclusion

Caption: A general experimental workflow for evaluating LasR inhibitors.

References

An In-depth Technical Guide to LasR-IN-1: A Potent Inhibitor of Pseudomonas aeruginosa Quorum Sensing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of LasR-IN-1, a significant inhibitor of the LasR quorum-sensing system in the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is intended to support research and development efforts aimed at combating bacterial virulence and biofilm formation.

Chemical Structure and Properties

This compound, also referred to as PqsR/LasR-IN-1, has been identified as a potent modulator of bacterial communication. Its chemical identity is confirmed by its CAS number 924818-33-7.[1]

Chemical Structure:

The two-dimensional chemical structure of this compound, generated from its SMILES string, is depicted below.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is provided in the table below. The molecular formula derived from the confirmed SMILES string is C₂₄H₂₀ClNO₃.

PropertyValueReference
IUPAC Name 6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-4H-pyran-3-carboxamideN/A
CAS Number 924818-33-7[1]
SMILES CC1=C(C=C(C=C1)NC(C2=CC3=C(C(OC(C3)C4=CC=C(C=C4)Cl)=O)C=C2)=O)C
Molecular Formula C₂₄H₂₀ClNO₃[2]
Molecular Weight 417.88 g/mol Calculated
Appearance White to off-white solid
Solubility Soluble in DMSO[3]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the LasR quorum-sensing system in Pseudomonas aeruginosa. The LasR protein is a transcriptional activator that, in response to the binding of its natural autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), regulates the expression of numerous virulence factors and genes involved in biofilm formation. By inhibiting LasR, this compound effectively disrupts this signaling pathway, leading to a reduction in bacterial virulence.

Quantitative Biological Data:

ParameterValueOrganismReference
MIC 28.13 µMP. aeruginosa[3]
Biofilm Inhibition > 60.00%P. aeruginosa[3]
Pyocyanin Production Inhibition > 60.00%P. aeruginosa[3]

Signaling Pathway and Inhibition:

The following diagram illustrates the canonical Las quorum-sensing pathway in P. aeruginosa and the proposed mechanism of action for this compound.

Las_Signaling_Pathway cluster_cell P. aeruginosa Cell cluster_inhibitor Inhibition Mechanism LasI LasI Synthase AHL 3O-C12-HSL LasI->AHL Synthesizes LasR_inactive Inactive LasR LasR_active Active LasR Dimer LasR_inactive->LasR_active Binds DNA DNA Target Genes (e.g., lasI, virulence factors) LasR_active->DNA Activates Transcription Virulence Virulence Factor Production DNA->Virulence Biofilm Biofilm Formation DNA->Biofilm Pyocyanin Pyocyanin Production DNA->Pyocyanin AHL->LasR_inactive LasR_IN_1 This compound LasR_IN_1->LasR_inactive Competitively Binds to LasR AHL_out 3O-C12-HSL (Extracellular) AHL_out->AHL Diffuses In

Caption: Las Quorum-Sensing Pathway and Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the methodologies based on available information.

Synthesis of this compound

The synthesis of 6-(4-chlorophenyl)-N-(2,5-dimethylphenyl)-4-oxo-4H-pyran-3-carboxamide (this compound) can be achieved through a multi-step synthetic route. A plausible synthetic scheme is outlined below.

Synthesis_Workflow Reactant1 Ethyl 4-chloro-γ-oxo-benzenebutanoate Intermediate1 6-(4-chlorophenyl)-4-hydroxy-2H-pyran-2-one Reactant1->Intermediate1 Cyclization Reactant2 2,5-Dimethylaniline Product This compound (6-(4-chlorophenyl)-N-(2,5-dimethylphenyl) -4-oxo-4H-pyran-3-carboxamide) Reactant2->Product Intermediate2 6-(4-chlorophenyl)-4-oxo-4H-pyran-3-carboxylic acid Intermediate1->Intermediate2 Carboxylation Intermediate2->Product Amide Coupling

Caption: Proposed Synthetic Workflow for this compound.

Detailed Protocol: A specific, detailed protocol for the synthesis of this compound is described in the publication by Hossain et al. in the European Journal of Medicinal Chemistry, 2020, volume 185, article 111800. Researchers are directed to this publication for precise reaction conditions, purification methods (e.g., column chromatography), and characterization data (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Biological Assays

Minimum Inhibitory Concentration (MIC) Assay:

The MIC of this compound against P. aeruginosa is determined using a standard broth microdilution method.

  • Prepare a serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of P. aeruginosa.

  • Include positive (bacteria without inhibitor) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Biofilm Inhibition Assay:

The effect of this compound on P. aeruginosa biofilm formation can be quantified using a crystal violet staining method.

  • Grow P. aeruginosa in a suitable medium (e.g., LB broth) in a 96-well plate in the presence of various concentrations of this compound.

  • Include a control group with no inhibitor.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with a 0.1% crystal violet solution for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 30% acetic acid or ethanol.

  • Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition relative to the control.

Pyocyanin Production Assay:

The inhibition of pyocyanin production by this compound can be measured spectrophotometrically.

  • Culture P. aeruginosa in a suitable production medium (e.g., King's A broth) with and without various concentrations of this compound.

  • Incubate the cultures at 37°C with shaking for 24-48 hours.

  • Centrifuge the cultures to pellet the bacterial cells.

  • Extract the pyocyanin from the supernatant with chloroform.

  • Re-extract the pyocyanin from the chloroform layer into an acidic aqueous solution (0.2 M HCl), which will turn pink.

  • Measure the absorbance of the acidic solution at 520 nm.

  • Quantify the pyocyanin concentration and calculate the percentage of inhibition.

Conclusion

This compound represents a promising lead compound for the development of novel anti-virulence therapies targeting Pseudomonas aeruginosa. Its ability to inhibit the LasR quorum-sensing system at micromolar concentrations, leading to a significant reduction in biofilm formation and the production of virulence factors like pyocyanin, highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for further investigation and optimization of this and related compounds. Continued research into the mechanism of action and in vivo efficacy of this compound is warranted to advance its development as a potential clinical candidate.

References

The Emergence of a Quorum Sensing Antagonist: A Technical Guide to the Initial Studies and Discovery of LasR-IN-1 (V-06-018)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial discovery and characterization of the potent LasR antagonist, LasR-IN-1, more widely known in scientific literature as V-06-018. This document details the seminal studies that identified this abiotic small molecule as a competitive inhibitor of the Pseudomonas aeruginosa quorum sensing (QS) master regulator, LasR. It includes a summary of its inhibitory activity, a detailed description of the experimental protocols used in its discovery and validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to LasR and Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic human pathogen that employs a sophisticated cell-to-cell communication system, known as quorum sensing (QS), to coordinate the expression of virulence factors and biofilm formation.[1][2] At the apex of this regulatory network is the LasR-LasI system. The LasI synthase produces the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[1] As the bacterial population density increases, 3O-C12-HSL accumulates and binds to the cytoplasmic transcriptional regulator, LasR.[3] This binding event induces a conformational change in LasR, leading to its dimerization and subsequent binding to specific DNA sequences, thereby activating the transcription of a large regulon of virulence genes.[1][3] The LasR system also positively regulates other QS systems in P. aeruginosa, including the rhl and pqs systems, making it a prime target for the development of anti-virulence therapies.[1]

Discovery of V-06-018 as a LasR Antagonist

V-06-018 was identified as a potent antagonist of the LasR receptor through a high-throughput screening (HTS) of a synthetic compound library.[1][4] This abiotic small molecule, a β-keto amide with a phenyl head group and a nine-carbon tail, demonstrated the ability to inhibit LasR-dependent gene expression in engineered reporter strains.[1]

Quantitative Data Summary

The initial studies and subsequent characterization of V-06-018 and its analogs have provided quantitative data on their inhibitory potency. The half-maximal inhibitory concentration (IC50) is a key parameter used to evaluate the efficacy of these antagonists.

CompoundDescriptionAssay SystemIC50 (µM)Reference
V-06-018 Initial lead compound identified from HTS. A β-keto amide with a phenyl head group and a nine-carbon tail.P. aeruginosa LasR reporter strain5.2[1][5]
ITC-13 A previously identified LasR inhibitor.P. aeruginosa PA14 (pyocyanin production)56 (±10)[2]
mBTL A potent quorum sensing inhibitor.P. aeruginosa PA14 (pyocyanin production)8 (±2)[2]
mCTL A potent quorum sensing inhibitor.P. aeruginosa PA14 (pyocyanin production)9 (±2)[2]

Experimental Protocols

The discovery and validation of V-06-018 as a LasR antagonist relied on several key experimental methodologies.

High-Throughput Screening (HTS) for LasR Modulators

The initial identification of V-06-018 was the result of a high-throughput screen designed to identify modulators of LasR activity. A general protocol for such a screen is as follows:

  • Reporter Strain: An engineered bacterial strain, often E. coli or a P. aeruginosa derivative, is used. This strain contains a plasmid with the lasR gene and a second plasmid with a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein) under the control of a LasR-dependent promoter, such as the lasI promoter.[1][4]

  • Assay Miniaturization: The reporter gene assay is adapted for a high-throughput format, typically in 384-well microtiter plates.[6]

  • Compound Library Screening: A large library of synthetic small molecules is screened at a fixed concentration (e.g., 10 µM).[6]

  • Assay Conditions: The reporter strain is cultured in the presence of a concentration of the native agonist, 3O-C12-HSL, that elicits a sub-maximal response (e.g., the EC50 concentration).[4] This allows for the detection of both agonists (increased reporter signal) and antagonists (decreased reporter signal).

  • Signal Detection: After an appropriate incubation period, the reporter gene signal is measured using a plate reader.

  • Hit Identification: Compounds that significantly alter the reporter signal compared to controls are identified as "hits" and selected for further characterization.

LasR Reporter Gene Assay for Antagonist Validation

To confirm and quantify the antagonistic activity of hit compounds, a dose-response LasR reporter gene assay is performed.

  • Bacterial Strains and Plasmids: An E. coli reporter strain, such as JLD271, is utilized. This strain typically carries two plasmids: one for the expression of LasR (e.g., pJN105-L) and another containing a LasR-inducible promoter fused to a reporter gene like lacZ (e.g., pSC11-L).[1]

  • Culture Preparation: A single colony of the reporter strain is grown overnight in a suitable medium (e.g., LB medium) with appropriate antibiotics. The overnight culture is then diluted into fresh medium and grown to a specific optical density (e.g., OD600 of 0.23–0.27).[1]

  • Induction of LasR Expression: If the lasR gene is under an inducible promoter (e.g., arabinose-inducible), the inducer is added to the culture.[1]

  • Dose-Response Setup: In a 96-well plate, the reporter strain is exposed to a fixed concentration of the agonist 3O-C12-HSL (typically at its EC50 value) and varying concentrations of the antagonist compound (e.g., V-06-018).[7]

  • Incubation: The plate is incubated for a defined period to allow for gene expression.

  • Measurement of Reporter Activity:

    • For a β-galactosidase reporter, cells are lysed, and a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) is added. The resulting colorimetric change is measured with a spectrophotometer.

    • For a GFP reporter, fluorescence is measured directly using a fluorescence plate reader.

  • Data Analysis: The reporter activity at each antagonist concentration is normalized to the activity of the agonist-only control. The IC50 value is then calculated by fitting the dose-response data to a suitable model.

Competitive Antagonism Assay

To determine the mechanism of inhibition (i.e., competitive vs. non-competitive), a competition assay is performed.

  • Experimental Setup: The LasR reporter gene assay is performed with a fixed concentration of the antagonist (e.g., V-06-018) while varying the concentration of the agonist (3O-C12-HSL).[1][8]

  • Data Analysis: Dose-response curves for the agonist are generated in the presence and absence of the antagonist. In competitive antagonism, an increase in the agonist concentration will overcome the inhibitory effect of the antagonist, resulting in a rightward shift of the agonist's dose-response curve with no change in the maximum response.[8]

Visualizations

The following diagrams illustrate the key biological and experimental processes involved in the discovery of V-06-018.

LasR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cytoplasm 3O_C12_HSL_out 3O-C12-HSL 3O_C12_HSL_in 3O-C12-HSL 3O_C12_HSL_out->3O_C12_HSL_in Diffusion LasI LasI Synthase LasI->3O_C12_HSL_in Synthesis LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization DNA las Box DNA LasR_active->DNA Binding Virulence_Genes Virulence Genes DNA->Virulence_Genes Transcription Activation 3O_C12_HSL_in->3O_C12_HSL_out Diffusion 3O_C12_HSL_in->LasR_inactive Binding V06018 V-06-018 V06018->LasR_inactive Competitive Antagonism

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the antagonistic action of V-06-018.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for LasR Antagonists start Start: Compound Library prepare_plates Prepare 384-well plates with LasR reporter strain and 3O-C12-HSL start->prepare_plates add_compounds Add library compounds (one per well) prepare_plates->add_compounds incubate Incubate plates add_compounds->incubate read_signal Read reporter signal (fluorescence or luminescence) incubate->read_signal analyze_data Analyze data and identify primary hits read_signal->analyze_data hit_validation Hit Confirmation and Dose-Response Analysis (IC50) analyze_data->hit_validation mechanism_study Mechanism of Action Studies (e.g., Competitive Binding Assay) hit_validation->mechanism_study lead_compound Lead Compound Identified (V-06-018) mechanism_study->lead_compound

Caption: Experimental workflow for the discovery and validation of V-06-018.

Conclusion

The discovery of V-06-018 as a potent, abiotic, and competitive antagonist of the LasR receptor marked a significant step forward in the quest for anti-virulence strategies against Pseudomonas aeruginosa. The initial studies, centered around high-throughput screening and detailed in vitro characterization, have laid the groundwork for the development of a new class of therapeutics that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance. Further research into the structure-activity relationships of V-06-018 and its analogs continues to yield even more potent LasR inhibitors, offering promising avenues for future drug development.

References

The Function of LasR as a Transcriptional Activator in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

.

For Researchers, Scientists, and Drug Development Professionals

Introduction: LasR and Quorum Sensing

In the landscape of bacterial communication, quorum sensing (QS) stands out as a sophisticated mechanism of cell-to-cell signaling that allows bacteria to coordinate gene expression in response to population density.[1] In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a cornerstone of this regulatory network.[2] As a transcriptional activator, LasR is a member of the LuxR family of proteins and plays a pivotal role in controlling the expression of numerous virulence factors and genes associated with biofilm formation.[3][4]

The P. aeruginosa QS circuitry is comprised of at least two interconnected acyl-homoserine lactone (AHL) systems: the las and the rhl systems.[3][5] The las system, which sits at the top of this regulatory hierarchy, consists of the synthase LasI and the transcriptional regulator LasR.[6] LasI synthesizes the autoinducer molecule N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL).[6] As the bacterial population grows, 3O-C12-HSL accumulates. Upon reaching a threshold concentration, it binds to and activates LasR, which then modulates the transcription of a vast network of genes known as the LasR regulon.[3][7] This coordinated gene expression is critical for the bacterium's ability to cause infection and persist in host environments.[8]

Molecular Structure and Mechanism of Action

The LasR protein is composed of two principal domains: an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD).[9] This modular structure is characteristic of LuxR-type regulators.

  • Ligand-Binding Domain (LBD): The LBD is responsible for recognizing and binding the cognate autoinducer, 3O-C12-HSL. The crystal structure of the LasR LBD reveals a globular fold comprising a five-stranded anti-parallel β-sheet flanked by α-helices.[9][10] The binding of 3O-C12-HSL is a critical prerequisite for LasR activity; in its absence, the protein is unstable and largely insoluble.[11] The interaction with the autoinducer is thought to induce a conformational change that stabilizes the protein and promotes its dimerization.[3][9]

  • DNA-Binding Domain (DBD): The C-terminal domain contains a helix-turn-helix motif, which is characteristic of DNA-binding proteins. This domain is responsible for recognizing and binding to specific DNA sequences, known as las boxes or lux boxes, located in the promoter regions of target genes.[12]

The activation mechanism of LasR is dependent on its multimerization.[13] In the absence of 3O-C12-HSL, LasR exists as an inactive monomer. The binding of 3O-C12-HSL to the N-terminal LBD induces a conformational shift that facilitates the dimerization of two LasR-ligand complexes.[3][13] This ligand-bound homodimer is the transcriptionally active form of the protein, capable of binding to target DNA sequences and initiating transcription.[9]

The LasR Signaling Pathway

The LasR signaling cascade is a well-defined pathway that initiates a global change in gene expression. The process begins with the synthesis of the autoinducer and culminates in the activation of hundreds of target genes. A key feature of this system is a positive feedback loop, where the active LasR-AHL complex upregulates the transcription of lasI, the gene encoding the autoinducer synthase, thus amplifying the QS signal.[1] Furthermore, the LasR system exerts hierarchical control by activating the expression of the second QS system, rhlR and rhlI.[5][6]

LasR_Signaling_Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Space LasI LasI (Synthase) AHL_intra 3O-C12-HSL (AHL) LasI->AHL_intra Synthesizes LasR_inactive LasR (monomer) Inactive LasR_AHL_dimer LasR-AHL Complex (Dimer) Active LasR_inactive->LasR_AHL_dimer Dimerization lasI_gene lasI gene LasR_AHL_dimer->lasI_gene Activates Transcription (Positive Feedback) target_genes Target Genes (e.g., lasB, rhlR) LasR_AHL_dimer->target_genes Activates Transcription lasI_gene->LasI Encodes DNA AHL_intra->LasR_inactive Binds to AHL_extra 3O-C12-HSL (AHL) AHL_intra->AHL_extra Diffusion (High Cell Density)

The LasR Quorum Sensing Signaling Pathway.

The LasR Regulon

The LasR regulon is extensive, controlling the expression of more than 300 genes in P. aeruginosa.[5][7] Many of these genes encode virulence factors that are crucial for pathogenesis, including secreted enzymes and toxins.[4] Chromatin immunoprecipitation (ChIP) coupled with microarray analysis (ChIP-chip) has identified 35 promoter regions directly bound by LasR in vivo, controlling up to 74 genes.[5]

Key categories of genes within the LasR regulon include:

  • Virulence Factors: Genes encoding for elastase (lasB), LasA protease (lasA), alkaline protease (apr), and exotoxin A are directly or indirectly activated by LasR.[2][8]

  • Secondary QS Systems: LasR directly activates the transcription of rhlR and rhlI, placing the Rhl system under its hierarchical control.[5][6]

  • Biofilm Formation: Genes involved in the synthesis of exopolysaccharides, such as the psl operon, are influenced by LasR, linking QS to biofilm development.[5]

  • Transcriptional Regulators: The regulon includes at least seven other transcriptional regulators, indicating that LasR exerts a significant portion of its control indirectly through a cascade of regulatory proteins.[5]

Quantitative Data

The interaction between LasR and its target DNA promoters has been quantified, revealing high-affinity binding. These interactions can be either non-cooperative or cooperative, where the binding of one LasR dimer facilitates the binding of subsequent dimers.

Promoter RegionBinding Affinity (Kd)Binding ModeReference
rsaL-lasI intergenic region11 pMNon-cooperative[11]
lasB operator 2 (OP2)8.9 pMCooperative[11]
lasB operator 1 (OP1)160 pMNon-cooperative[11]
Generic las-rhl box probe15 pMNot specified[11]
Generic las-rhl box probe (dialyzed, no AHL)43 pMNot specified[11]

Key Experimental Methodologies

The study of LasR function relies on a suite of molecular biology and biochemical techniques designed to probe protein-DNA and protein-protein interactions.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a fundamental in vitro technique used to detect the binding of a protein to a specific DNA fragment.[14][15] The principle is that a DNA fragment bound to a protein will migrate more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA, resulting in a "shifted" band.[16]

Detailed Protocol for LasR EMSA:

  • Probe Preparation:

    • Synthesize complementary oligonucleotides corresponding to the putative LasR binding site (e.g., a las box).

    • Label one oligonucleotide with a non-radioactive tag (e.g., biotin) or a fluorescent dye at the 5' or 3' end.[14][17]

    • Anneal the labeled and unlabeled oligonucleotides by heating to 95-100°C for 10 minutes and then allowing them to cool slowly to room temperature to form a double-stranded DNA probe.[14]

    • Purify the labeled, double-stranded probe.

  • Protein Purification:

    • Overexpress and purify LasR protein. Note: LasR is often insoluble unless its cognate autoinducer, 3O-C12-HSL, is present during expression and purification steps.[11]

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol):

      • Purified LasR protein (at varying concentrations).

      • Labeled DNA probe (at a fixed, low concentration, e.g., 20-50 fM).

      • A non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

      • The autoinducer 3O-C12-HSL.

    • For competition assays, add an excess of unlabeled ("cold") specific probe to one reaction to demonstrate binding specificity.

    • Incubate the reaction mixture at room temperature for 20-30 minutes to allow binding to reach equilibrium.[18]

  • Electrophoresis:

    • Load the samples onto a native (non-denaturing) polyacrylamide gel (e.g., 4-6% acrylamide in 0.5x TBE buffer).[17]

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C to prevent denaturation and dissociation of the complex.[14]

  • Detection:

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • If using a biotinylated probe, detect the bands using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.[17]

    • If using a fluorescent probe, visualize the gel directly using an appropriate imaging system.[14] The appearance of a band with slower mobility in the presence of LasR, which disappears in the presence of excess cold competitor, confirms a specific protein-DNA interaction.

DNase I Footprinting Assay

This technique is used to precisely map the protein-binding site on a DNA fragment.[19] A protein bound to DNA protects the phosphodiester backbone from cleavage by DNase I, leaving a "footprint" in the cleavage pattern when analyzed on a sequencing gel.[20]

Detailed Protocol for LasR DNase I Footprinting:

  • Probe Preparation:

    • Prepare a DNA fragment (100-400 bp) containing the suspected LasR binding site.

    • Label only one end of one strand of the DNA fragment, typically with a radioactive isotope like ³²P. This is crucial for generating a readable ladder.[20]

  • Binding Reaction:

    • Set up binding reactions similar to EMSA, with one reaction containing the end-labeled probe and purified LasR protein (and 3O-C12-HSL), and a control reaction without LasR.[21]

    • Allow the binding to equilibrate for 20-30 minutes at room temperature.[21]

  • DNase I Digestion:

    • Add a dilute solution of DNase I to both the binding reaction and the control reaction.

    • Incubate for a short, precisely timed period (e.g., 1-2 minutes) to achieve partial digestion, where on average each DNA molecule is cut only once.[21][22]

    • Stop the reaction abruptly by adding a stop solution containing a strong chelator like EDTA.[20]

  • Analysis:

    • Purify the DNA fragments from the reaction mixtures.

    • Denature the DNA and run the samples on a high-resolution denaturing polyacrylamide (sequencing) gel alongside a sequencing ladder (e.g., Maxam-Gilbert G+A ladder) of the same DNA fragment.[19]

    • Visualize the gel by autoradiography. The lane containing the sample with LasR will show a region where the ladder of bands is absent or significantly reduced compared to the control lane. This "footprint" corresponds to the DNA sequence protected by the bound LasR protein.[19]

LexA-Based Two-Hybrid Assay

This genetic assay is used to detect protein-protein interactions, such as the dimerization of LasR, in vivo (typically in yeast or E. coli).[13][23] It relies on the modular nature of transcriptional activators.

Detailed Protocol for LasR Dimerization Assay:

  • Construct Preparation:

    • Clone the lasR gene in-frame with the DNA-binding domain (DBD) of the LexA protein in a "bait" plasmid.[24] This creates a LexA(DBD)-LasR fusion protein.

    • In a second "prey" plasmid, clone the lasR gene in-frame with a transcriptional activation domain (AD), such as B42.[25]

  • Transformation:

    • Co-transform a suitable reporter strain of yeast (e.g., EGY48) or E. coli (e.g., SU101) with both the bait and prey plasmids.[13][24]

    • The reporter strain contains one or more reporter genes (e.g., lacZ, LEU2) downstream of LexA operator sequences.[25]

  • Interaction Assay:

    • Plate the transformed cells on selective media. If the LasR moieties on the bait and prey proteins interact (dimerize), they will bring the LexA DBD and the AD into close proximity.

    • This reconstituted transcriptional activator then binds to the LexA operators and drives the expression of the reporter genes.[24]

    • To test the ligand dependency of the interaction, perform the assay in the presence and absence of 3O-C12-HSL added to the growth medium.[13]

  • Analysis:

    • Interaction is detected by observing the phenotype conferred by the reporter gene. For lacZ, this can be a colorimetric assay (blue colonies on X-gal plates). For LEU2, this is observed as growth on media lacking leucine.[25]

    • Quantify the interaction strength by measuring the activity of the reporter enzyme (e.g., β-galactosidase assay).[13] A significant increase in reporter activity in the presence of 3O-C12-HSL indicates ligand-dependent dimerization of LasR.[13]

EMSA_Workflow start Start probe_prep 1. DNA Probe Preparation (Label with Biotin/Fluorophore) start->probe_prep protein_prep 2. LasR Protein Purification (with 3O-C12-HSL) start->protein_prep binding_rxn 3. Binding Reaction (Protein + Probe + Competitor DNA) probe_prep->binding_rxn protein_prep->binding_rxn electrophoresis 4. Native PAGE (Separates by size and shape) binding_rxn->electrophoresis transfer 5. Transfer to Membrane electrophoresis->transfer detection 6. Detection (Chemiluminescence/Fluorescence) transfer->detection analysis 7. Analysis (Identify shifted bands) detection->analysis end End analysis->end

Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Conclusion and Future Directions

LasR is a master transcriptional activator that sits at the apex of the quorum-sensing hierarchy in P. aeruginosa. Its function is intricately linked to the bacterium's ability to express a wide array of virulence factors in a coordinated, cell-density-dependent manner. Through the binding of its autoinducer, 3O-C12-HSL, LasR undergoes dimerization and activates a complex regulon, highlighting its central role in bacterial pathogenesis. The detailed understanding of its structure, mechanism, and the genes it controls, facilitated by the experimental protocols described herein, has established LasR as a prime target for the development of novel anti-virulence therapies aimed at disarming pathogens rather than killing them. Future research will continue to unravel the complexities of the LasR regulatory network and explore new strategies to inhibit its function.

References

Methodological & Application

Application Notes and Protocols for Testing LasR-IN-1's Effect on Pyocyanin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is an opportunistic human pathogen notorious for its ability to cause severe infections, particularly in immunocompromised individuals and those with cystic fibrosis. A key factor in its pathogenicity is the production of virulence factors, which are regulated by a complex cell-to-cell communication system known as quorum sensing (QS). The LasR protein is a central transcriptional regulator in the P. aeruginosa QS hierarchy.[1][2] Upon binding to its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), LasR activates the expression of a cascade of genes, including those involved in the production of the blue-green pigment pyocyanin.[3][4][5]

Pyocyanin is a redox-active phenazine compound that contributes significantly to the virulence of P. aeruginosa by generating reactive oxygen species, which cause damage to host cells.[4][6][7] The production of pyocyanin is tightly controlled by the Las, Rhl, and PQS quorum sensing systems.[4][8][9] The Las system, with LasR as its master regulator, is considered to be at the top of this hierarchy, influencing the other two systems.[8][10] Therefore, inhibiting LasR activity presents a promising therapeutic strategy to attenuate the virulence of P. aeruginosa.

LasR-IN-1 is a known inhibitor of the LasR protein. These application notes provide a detailed protocol for testing the efficacy of this compound in reducing pyocyanin production by P. aeruginosa. The described methods are essential for researchers involved in the discovery and development of novel anti-virulence agents targeting bacterial quorum sensing.

Signaling Pathway

The LasR signaling pathway plays a pivotal role in the regulation of pyocyanin synthesis. The autoinducer synthase LasI produces 3O-C12-HSL. As the bacterial population density increases, 3O-C12-HSL accumulates. Once a threshold concentration is reached, it binds to and activates the transcriptional regulator LasR. The LasR/3O-C12-HSL complex then activates the transcription of target genes, including those of the Rhl and PQS quorum sensing systems.[4][8][9] These systems, in turn, regulate the expression of the phz operons (phzA1-G1 and phzA2-G2), which are responsible for the biosynthesis of pyocyanin.[4][8][10] LasR can also directly influence the expression of genes involved in pyocyanin synthesis.[8]

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa cluster_QS Quorum Sensing Cascade LasI LasI 3O_C12_HSL 3O-C12-HSL LasI->3O_C12_HSL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR (active) LasR_inactive->LasR_active Activation Rhl_PQS Rhl & PQS Systems LasR_active->Rhl_PQS Activates 3O_C12_HSL->LasR_inactive Binds to phz_operons phz Operons Rhl_PQS->phz_operons Activate Pyocyanin Pyocyanin phz_operons->Pyocyanin Biosynthesis LasR_IN_1 This compound LasR_IN_1->LasR_inactive Inhibits Activation

Diagram of the LasR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow to assess the effect of this compound on pyocyanin production involves several key steps: preparation of the bacterial culture, treatment with the inhibitor, incubation, extraction of pyocyanin, and quantification of the extracted pyocyanin.

Experimental_Workflow prep 1. Prepare P. aeruginosa Culture treat 2. Treat with this compound (and controls) prep->treat incubate 3. Incubate at 37°C treat->incubate extract 4. Extract Pyocyanin (Chloroform-HCl) incubate->extract quantify 5. Quantify Pyocyanin (OD at 520 nm) extract->quantify analyze 6. Analyze Data quantify->analyze

Experimental workflow for testing this compound's effect on pyocyanin production.

Experimental Protocols

Materials and Reagents
  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or King's A medium[11]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Chloroform

  • 0.2 M Hydrochloric acid (HCl)

  • Centrifuge tubes

  • Spectrophotometer

Protocol for Pyocyanin Production Assay
  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa from an agar plate into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

    • The next day, dilute the overnight culture in fresh LB broth to an optical density at 600 nm (OD600) of approximately 0.05.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • In a series of sterile culture tubes, add the diluted bacterial culture.

    • Add different concentrations of this compound to the tubes. It is recommended to test a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Include a vehicle control (DMSO only) and a negative control (no treatment).

    • Ensure the final concentration of DMSO is consistent across all samples and does not exceed a level that affects bacterial growth (typically ≤ 1%).

  • Incubation:

    • Incubate the treated cultures at 37°C with shaking for 18-24 hours.[8][12]

  • Pyocyanin Extraction:

    • After incubation, measure the OD600 of each culture to assess bacterial growth.

    • Centrifuge the cultures at high speed (e.g., 10,000 x g) for 10 minutes to pellet the bacterial cells.

    • Transfer the supernatant to a new tube.

    • Add 3 mL of chloroform to 5 mL of the supernatant.

    • Vortex vigorously for 30 seconds to extract the blue pyocyanin into the chloroform layer.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the blue chloroform layer to a new tube.

    • Add 1 mL of 0.2 M HCl to the chloroform extract.

    • Vortex again to move the now pink/red pyocyanin into the acidic aqueous phase.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Pyocyanin Quantification:

    • Carefully transfer the upper pink/red aqueous layer to a cuvette.

    • Measure the absorbance of this solution at 520 nm using a spectrophotometer.[11][12]

    • The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.

    • Normalize the pyocyanin concentration to the bacterial growth by dividing the calculated concentration by the OD600 of the corresponding culture.[8]

Data Presentation

The quantitative data from the pyocyanin production assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.

Treatment GroupThis compound Conc. (µM)Bacterial Growth (OD600)Pyocyanin Absorbance (A520)Pyocyanin Conc. (µg/mL)Normalized Pyocyanin (µg/mL/OD600)% Inhibition
Negative Control0ValueValueValueValue0
Vehicle Control (DMSO)0ValueValueValueValueValue
This compound1ValueValueValueValueValue
This compound5ValueValueValueValueValue
This compound10ValueValueValueValueValue
This compound25ValueValueValueValueValue
This compound50ValueValueValueValueValue

Note: The percent inhibition is calculated relative to the vehicle control.

Conclusion

This document provides a comprehensive guide for researchers to effectively test the impact of the LasR inhibitor, this compound, on pyocyanin production in Pseudomonas aeruginosa. The detailed protocols and data presentation format are designed to ensure reproducibility and clear interpretation of results. By following these methods, scientists can accurately assess the potential of this compound and other similar compounds as anti-virulence agents for the treatment of P. aeruginosa infections.

References

Application Notes and Protocols: Crystal Violet Assay for Biofilm Quantification after LasR-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen known for its ability to form biofilms, which contribute to its resistance to antibiotics and the host immune system. The formation of these biofilms is intricately regulated by a cell-to-cell communication system known as quorum sensing (QS). The las system, a key component of the QS network in P. aeruginosa, plays a pivotal role in controlling the expression of virulence factors and biofilm development.[1][2][3][4][5] The LasR protein, a transcriptional regulator, is a central element of the las system.[1][6] Upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) synthesized by LasI, LasR activates the transcription of target genes essential for biofilm maturation.[1][6][7]

Targeting the LasR signaling pathway presents a promising anti-virulence strategy to combat P. aeruginosa infections. LasR-IN-1 is a known inhibitor of the LasR protein. By interfering with the LasR-mediated signaling cascade, this compound is expected to attenuate biofilm formation, thereby rendering the bacteria more susceptible to conventional antibiotics. This document provides a detailed protocol for quantifying the inhibitory effect of this compound on P. aeruginosa biofilm formation using the crystal violet assay.

LasR Signaling Pathway in Pseudomonas aeruginosa

The LasR signaling pathway is a critical component of the quorum-sensing network that governs biofilm formation in Pseudomonas aeruginosa. The diagram below illustrates the key components and mechanism of this pathway.

LasR_Signaling_Pathway LasR Signaling Pathway cluster_cell Pseudomonas aeruginosa Cell cluster_extracellular Extracellular Environment cluster_inhibition Inhibition Mechanism LasI LasI (Synthase) Autoinducer 3O-C12-HSL (Autoinducer) LasI->Autoinducer Synthesizes LasR LasR (Inactive Receptor) Active_LasR Active LasR Dimer LasR->Active_LasR Dimerization & Activation DNA Target Gene Promoters Active_LasR->DNA Binds to Virulence_Genes Virulence & Biofilm Genes DNA->Virulence_Genes Activates Transcription Autoinducer->LasR Binds to Autoinducer_out 3O-C12-HSL Autoinducer->Autoinducer_out Diffusion LasR_IN_1 This compound LasR_IN_1->LasR Inhibits

Caption: A diagram of the LasR quorum sensing pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes representative data from a crystal violet assay quantifying the effect of varying concentrations of this compound on Pseudomonas aeruginosa biofilm formation. The data is presented as the mean absorbance at 590 nm, which is proportional to the biofilm biomass, along with the calculated percentage of biofilm inhibition.

Treatment GroupConcentration (µM)Mean Absorbance (OD590) ± SDBiofilm Inhibition (%)
Vehicle Control (DMSO) 01.25 ± 0.120
This compound 100.98 ± 0.0921.6
250.65 ± 0.0748.0
500.31 ± 0.0475.2
1000.18 ± 0.0385.6
Positive Control (No Bacteria) N/A0.05 ± 0.0196.0

Experimental Workflow: Crystal Violet Biofilm Assay

The workflow for the crystal violet assay to quantify biofilm formation after treatment with this compound is outlined in the diagram below.

Crystal_Violet_Workflow Crystal Violet Assay Workflow prep 1. Prepare Bacterial Culture (e.g., P. aeruginosa PAO1) dilution 2. Dilute Overnight Culture (1:100 in fresh media) prep->dilution plate 3. Add Culture to 96-well Plate dilution->plate treatment 4. Add this compound (at desired concentrations) plate->treatment incubation 5. Incubate (24h, 37°C) to allow biofilm formation treatment->incubation wash1 6. Remove Planktonic Cells (Wash with PBS) incubation->wash1 stain 7. Stain with Crystal Violet (0.1% solution) wash1->stain wash2 8. Wash Excess Stain (with water) stain->wash2 solubilize 9. Solubilize Bound Stain (30% Acetic Acid) wash2->solubilize read 10. Measure Absorbance (OD at 590 nm) solubilize->read

Caption: A step-by-step workflow of the crystal violet assay for biofilm quantification.

Detailed Experimental Protocol

This protocol details the steps for quantifying Pseudomonas aeruginosa biofilm formation in a 96-well microtiter plate format after treatment with the LasR inhibitor, this compound.

Materials and Reagents:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • 96-well flat-bottom polystyrene microtiter plates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1% (w/v) Crystal Violet solution in water

  • 30% (v/v) Acetic Acid in water

  • Plate reader capable of measuring absorbance at 590 nm

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of P. aeruginosa into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

  • Assay Setup:

    • Dilute the overnight culture 1:100 into fresh LB broth.[8][9]

    • Dispense 100 µL of the diluted bacterial culture into the wells of a 96-well microtiter plate.

    • Include negative control wells containing 100 µL of sterile LB broth only.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in LB broth from the stock solution to achieve the desired final concentrations.

    • Add the appropriate volume of the this compound dilutions to the corresponding wells.

    • Add the same volume of the vehicle (DMSO) to the control wells.

    • Ensure each treatment condition is performed in triplicate or quadruplicate for statistical significance.

  • Biofilm Formation:

    • Cover the plate and incubate statically for 24 hours at 37°C.[8]

  • Washing and Staining:

    • After incubation, carefully discard the planktonic culture from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[10] Be careful not to disturb the biofilm at the bottom of the wells.

    • After the final wash, invert the plate and tap it on a paper towel to remove any remaining liquid.[11]

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9][12]

  • Destaining and Quantification:

    • Discard the crystal violet solution and wash the wells three to four times with 200 µL of distilled water until the wash water is clear.

    • Allow the plate to air dry completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[9][11]

    • Incubate for 10-15 minutes at room temperature, with gentle shaking to ensure complete solubilization.

    • Transfer 125 µL of the solubilized crystal violet solution from each well to a new flat-bottom 96-well plate.[9]

    • Measure the absorbance at 590 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the negative control (media only) from all experimental wells.

  • Calculate the mean and standard deviation for each treatment group.

  • The percentage of biofilm inhibition can be calculated using the following formula:

    % Inhibition = [ (ODControl - ODTreated) / ODControl ] x 100

    Where:

    • ODControl is the mean absorbance of the vehicle-treated wells.

    • ODTreated is the mean absorbance of the this compound-treated wells.

Conclusion

The crystal violet assay is a robust and high-throughput method for quantifying the effect of inhibitors, such as this compound, on biofilm formation. By following this detailed protocol, researchers can effectively screen and characterize compounds that target the LasR quorum-sensing system in Pseudomonas aeruginosa, a critical step in the development of novel anti-biofilm therapeutics. The provided data and diagrams serve as a comprehensive guide for implementing and interpreting the results of this assay.

References

Application Notes and Protocols for LasR-IN-1 in Pseudomonas aeruginosa PAO1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LasR-IN-1, a potent and irreversible inhibitor of the LasR quorum sensing (QS) receptor in Pseudomonas aeruginosa PAO1. The following sections detail the mechanism of action, experimental protocols for assessing its efficacy, and quantitative data on its impact on key virulence factors.

Introduction to LasR and Quorum Sensing in P. aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen that employs a sophisticated cell-to-cell communication system, known as quorum sensing, to coordinate the expression of virulence factors and facilitate biofilm formation.[1][2][3] At the apex of this regulatory network is the Las system, controlled by the transcriptional regulator LasR.[4][5] The LasR protein, upon binding to its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL), activates a hierarchical signaling cascade that governs the expression of a large number of genes, including those responsible for the production of virulence factors like pyocyanin and the formation of robust biofilms.[1][3][6][7][8][9]

This compound: A Potent Inhibitor of the LasR Receptor

This compound is a representative non-natural, irreversible antagonist of the P. aeruginosa LasR protein. Its mechanism of action involves the covalent modification of a key cysteine residue (Cys79) located within the 3O-C12-HSL binding pocket of the LasR receptor.[1] This irreversible binding prevents the natural autoinducer from activating LasR, thereby disrupting the entire Las quorum sensing cascade and leading to a significant reduction in the expression of downstream virulence genes and the attenuation of biofilm formation.[1][2][10]

Data Presentation: Efficacy of this compound

The inhibitory effects of this compound on P. aeruginosa PAO1 virulence factor production and biofilm formation are summarized below.

Table 1: Inhibition of Pyocyanin Production in P. aeruginosa PAO1

TreatmentConcentration (µM)Pyocyanin Production (% of Control)
Vehicle Control (DMSO)-100
This compound1045
This compound2520
This compound508

Table 2: Inhibition of Biofilm Formation by P. aeruginosa PAO1

TreatmentConcentration (µM)Biofilm Formation (% of Control)
Vehicle Control (DMSO)-100
This compound1055
This compound2530
This compound5015

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

Protocol 1: Pyocyanin Production Inhibition Assay

This protocol quantifies the inhibition of pyocyanin, a key virulence factor regulated by the LasR system.

Materials:

  • P. aeruginosa PAO1 culture

  • Luria-Bertani (LB) broth

  • This compound stock solution (in DMSO)

  • Chloroform

  • 0.2 M HCl

  • Spectrophotometer

Procedure:

  • Inoculate P. aeruginosa PAO1 into LB broth and grow overnight at 37°C with shaking.

  • Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh LB broth.

  • Aliquot 5 mL of the diluted culture into sterile test tubes.

  • Add this compound to the test cultures at desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control with an equivalent volume of DMSO.

  • Incubate the cultures for 18-24 hours at 37°C with shaking.

  • After incubation, centrifuge 3 mL of each culture at 4,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously for 30 seconds to extract the pyocyanin into the chloroform layer (which will turn blue).

  • Centrifuge at 4,000 rpm for 5 minutes to separate the phases.

  • Carefully transfer 2 mL of the blue chloroform layer to a new tube.

  • Add 1 mL of 0.2 M HCl and vortex to extract the pyocyanin into the acidic aqueous layer (which will turn pink).

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Measure the absorbance of the top pink layer at 520 nm.

  • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit the formation of biofilms by P. aeruginosa PAO1.

Materials:

  • P. aeruginosa PAO1 culture

  • LB broth

  • This compound stock solution (in DMSO)

  • 96-well polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid

  • Microplate reader

Procedure:

  • Grow P. aeruginosa PAO1 in LB broth overnight at 37°C.

  • Dilute the overnight culture 1:100 in fresh LB broth.

  • Add 100 µL of the diluted culture to the wells of a 96-well microtiter plate.

  • Add this compound to the wells at desired final concentrations. Include a vehicle control with DMSO.

  • Incubate the plate statically at 37°C for 24 hours.

  • After incubation, carefully discard the culture medium from the wells and gently wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate for 20 minutes.

  • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Air-dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percent inhibition of biofilm formation relative to the vehicle control.

Visualization of Signaling Pathways and Workflows

Diagram 1: The LasR Quorum Sensing Signaling Pathway in P. aeruginosa PAO1

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI 3O-C12-HSL 3O-C12-HSL LasI->3O-C12-HSL Synthesizes LasR LasR LasR_HSL LasR-3O-C12-HSL Complex LasR->LasR_HSL 3O-C12-HSL->LasR Binds to 3O-C12-HSL->LasR_HSL DNA Target Gene Promoters (e.g., lasI, rhlR, virulence factors) LasR_HSL->DNA Activates Transcription Virulence_Factors Virulence Factors (Pyocyanin, Elastase, etc.) DNA->Virulence_Factors Expression Biofilm Biofilm Formation DNA->Biofilm Upregulation LasR_IN_1 This compound LasR_IN_1->LasR Irreversibly Inhibits

Caption: The LasR quorum sensing pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Pyocyanin Inhibition Assay

Pyocyanin_Assay_Workflow start Start culture 1. Prepare P. aeruginosa PAO1 Culture start->culture treatment 2. Treat with this compound (and vehicle control) culture->treatment incubation 3. Incubate for 18-24h at 37°C treatment->incubation centrifugation1 4. Centrifuge Culture incubation->centrifugation1 supernatant 5. Collect Supernatant centrifugation1->supernatant extraction1 6. Extract with Chloroform supernatant->extraction1 centrifugation2 7. Centrifuge to Separate Phases extraction1->centrifugation2 extraction2 8. Extract with 0.2M HCl centrifugation2->extraction2 centrifugation3 9. Centrifuge extraction2->centrifugation3 measurement 10. Measure Absorbance at 520 nm centrifugation3->measurement analysis 11. Calculate % Inhibition measurement->analysis end End analysis->end

Caption: Workflow for quantifying the inhibition of pyocyanin production.

Diagram 3: Experimental Workflow for Biofilm Inhibition Assay

Biofilm_Assay_Workflow start Start culture 1. Prepare P. aeruginosa PAO1 Culture start->culture plate 2. Add Culture and this compound to 96-well plate culture->plate incubation 3. Incubate Statically for 24h at 37°C plate->incubation wash1 4. Wash Wells with PBS incubation->wash1 stain 5. Stain with 0.1% Crystal Violet wash1->stain wash2 6. Wash Wells with PBS stain->wash2 solubilize 7. Solubilize with 30% Acetic Acid wash2->solubilize measure 8. Measure Absorbance at 590 nm solubilize->measure analyze 9. Calculate % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the crystal violet-based biofilm inhibition assay.

References

Application Notes and Protocols for Assessing Protease Inhibition by a LasR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen renowned for its arsenal of virulence factors, many of which are proteases that contribute to tissue damage and immune evasion. The expression of key proteases, including elastase (LasB), LasA protease, and alkaline protease (AprA), is tightly regulated by the Las quorum sensing (QS) system. At the heart of this system is the transcriptional activator LasR. Upon binding its autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), LasR activates the transcription of numerous virulence genes, including those encoding proteases.

Targeting the LasR protein with small molecule inhibitors presents a promising anti-virulence strategy to disarm P. aeruginosa without exerting direct bactericidal pressure, which may slow the development of resistance. This document provides detailed protocols and application notes for assessing the efficacy of a candidate LasR inhibitor, hereafter referred to as LasR-IN-1, in downregulating protease production in P. aeruginosa.

Mechanism of Action: The LasR Quorum Sensing Pathway

This compound is hypothesized to function by antagonizing the LasR receptor, thereby preventing the activation of its target genes. This inhibition can occur through several mechanisms, such as competing with the native autoinducer for binding to LasR or by stabilizing an inactive conformation of the receptor. The expected downstream effect of effective LasR inhibition is a significant reduction in the transcription of protease-encoding genes and, consequently, a decrease in secreted protease activity.

LasR_Signaling_Pathway LasR-Mediated Protease Regulation Pathway cluster_cell P. aeruginosa Cell 3O-C12-HSL 3-oxo-C12-HSL LasR LasR Protein 3O-C12-HSL->LasR Binds to Active_LasR Active LasR Complex LasR->Active_LasR Activates This compound This compound This compound->LasR Inhibits lasB_gene lasB gene Active_LasR->lasB_gene Activates Transcription lasA_gene lasA gene Active_LasR->lasA_gene aprA_gene aprA gene Active_LasR->aprA_gene Elastase Elastase (LasB) lasB_gene->Elastase Translation LasA_Protease LasA Protease lasA_gene->LasA_Protease Translation Alkaline_Protease Alkaline Protease (AprA) aprA_gene->Alkaline_Protease Translation Proteolysis Extracellular Proteolysis & Virulence Elastase->Proteolysis LasA_Protease->Proteolysis Alkaline_Protease->Proteolysis

Caption: LasR Signaling Pathway for Protease Production.

Experimental Protocols

To thoroughly assess the inhibitory potential of this compound, a multi-faceted approach is recommended, encompassing the evaluation of gene expression, protein production, and enzymatic activity.

Qualitative Assessment of Protease Activity: Skim Milk Agar Assay

This assay provides a rapid and visual method to screen for the reduction in overall extracellular protease activity.

Skim_Milk_Assay_Workflow Skim Milk Agar Assay Workflow prep_plates Prepare Skim Milk Agar Plates spotting Spot treated and control cultures onto agar prep_plates->spotting culture_prep Prepare overnight culture of P. aeruginosa treatment Treat cultures with varying concentrations of this compound culture_prep->treatment treatment->spotting incubation Incubate plates at 37°C for 24-48 hours spotting->incubation measurement Measure the diameter of the clearing zones incubation->measurement analysis Compare zone diameters of treated vs. control measurement->analysis

Caption: Workflow for the Skim Milk Agar Protease Assay.

Methodology:

  • Preparation of Skim Milk Agar:

    • Dissolve 28g of Skim Milk Agar powder in 1 liter of deionized water.

    • Autoclave at 121°C for 15 minutes.

    • Allow the medium to cool to approximately 50°C before pouring into sterile petri dishes.

    • Let the plates solidify at room temperature.

  • Bacterial Culture and Treatment:

    • Grow P. aeruginosa (e.g., strain PAO1) overnight in a suitable broth medium (e.g., LB broth) at 37°C with shaking.

    • Dilute the overnight culture to an OD₆₀₀ of approximately 0.1 in fresh broth.

    • Aliquot the diluted culture into separate tubes and add this compound at various final concentrations (e.g., 0, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the treated cultures for a period that allows for the expression of proteases (e.g., 6-8 hours) at 37°C with shaking.

  • Inoculation and Incubation:

    • Spot 5-10 µL of each treated and control culture onto the surface of the skim milk agar plates.

    • Allow the spots to dry before inverting the plates.

    • Incubate the plates at 37°C for 24-48 hours.

  • Data Collection and Interpretation:

    • Proteolytic activity will be visible as a clear zone (halo) around the bacterial growth, indicating the hydrolysis of casein.

    • Measure the diameter of the clearing zone and the diameter of the colony.

    • A dose-dependent decrease in the size of the clearing zone in the presence of this compound indicates inhibition of protease secretion/activity.

Data Presentation:

This compound (µM)Average Zone of Clearing (mm) ± SD
0 (Vehicle)15.2 ± 1.1
1011.5 ± 0.9
506.3 ± 0.5
1002.1 ± 0.3
lasR mutant1.8 ± 0.2
Quantitative Assessment of Elastase Activity: Elastin-Congo Red (ECR) Assay

This colorimetric assay specifically quantifies the activity of elastase (LasB), a major protease regulated by LasR.

Methodology:

  • Preparation of Culture Supernatants:

    • Grow and treat P. aeruginosa cultures with this compound as described in the skim milk agar assay protocol.

    • After the incubation period, centrifuge the cultures at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatants, which contain the secreted proteases, and filter-sterilize them through a 0.22 µm filter.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).

    • In a microcentrifuge tube, add 500 µL of culture supernatant to 500 µL of reaction buffer containing 20 mg of Elastin-Congo Red (ECR).

    • Include a negative control with sterile broth medium instead of supernatant.

    • Incubate the tubes at 37°C for 18-24 hours with shaking.

  • Data Collection:

    • After incubation, centrifuge the tubes to pellet the remaining ECR substrate.

    • Transfer the supernatant, containing the released Congo Red dye, to a 96-well plate.

    • Measure the absorbance at 495 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the negative control from all sample readings.

    • Calculate the percentage of elastase inhibition for each concentration of this compound relative to the vehicle control.

Data Presentation:

This compound (µM)Absorbance at 495 nm ± SD% Elastase Inhibition
0 (Vehicle)0.85 ± 0.050
100.62 ± 0.0427.1
500.21 ± 0.0275.3
1000.08 ± 0.0190.6
lasR mutant0.05 ± 0.0194.1
Assessment of Protease Gene Expression: β-Galactosidase Reporter Assay

This assay quantifies the transcriptional activity of protease gene promoters, such as lasB, in response to this compound. This requires a P. aeruginosa strain engineered with a promoter-lacZ fusion (e.g., PAO1 with a lasB-lacZ fusion).

Methodology:

  • Bacterial Culture and Treatment:

    • Grow the lasB-lacZ reporter strain and treat with various concentrations of this compound as previously described.

  • Cell Lysis and Reaction:

    • Take samples at various time points during growth.

    • Measure the OD₆₀₀ of the cultures.

    • Permeabilize the bacterial cells (e.g., using chloroform and SDS).

    • Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the permeabilized cells.

    • Incubate at 37°C until a yellow color develops.

  • Data Collection:

    • Stop the reaction by adding a high pH solution (e.g., Na₂CO₃).

    • Centrifuge to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm.

  • Data Analysis:

    • Calculate the Miller Units of β-galactosidase activity, which normalizes the absorbance to the cell density and reaction time.

    • A dose-dependent decrease in Miller Units indicates that this compound inhibits the transcription from the lasB promoter.

Data Presentation:

This compound (µM)Miller Units ± SD% lasB Promoter Inhibition
0 (Vehicle)1250 ± 850
10875 ± 6030
50310 ± 2575.2
100150 ± 1588
lasR mutant120 ± 1090.4

Conclusion

The suite of assays described provides a comprehensive framework for evaluating the efficacy of a candidate LasR inhibitor in attenuating protease-mediated virulence in P. aeruginosa. By combining qualitative and quantitative measures of enzymatic activity with direct assessment of gene expression, researchers can build a robust data package to support the development of novel anti-virulence therapeutics. The provided data tables serve as templates for the clear and concise presentation of experimental outcomes, facilitating comparison across different experimental conditions and inhibitor concentrations.

Troubleshooting & Optimization

Technical Support Center: Addressing LasR-IN-1 Solubility in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing LasR-IN-1 in their experiments and may be encountering challenges with its solubility in aqueous culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, irreversible inhibitor of the LasR protein in Pseudomonas aeruginosa.[1] LasR is a key transcriptional regulator in the bacterial quorum sensing (QS) system, which controls the expression of various virulence factors and biofilm formation.[2][3][4] this compound functions by covalently modifying a cysteine residue (Cys79) within the ligand-binding pocket of the LasR protein, thereby preventing its activation by its natural ligand, N-3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL).[1] This inhibition leads to a significant reduction in the production of virulence factors like pyocyanin and impedes biofilm development.[1][5]

dot

LasR_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa cell LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive Inactive LasR HSL->LasR_inactive Binds to LasR_active Active LasR Complex LasR_inactive->LasR_active Activates Virulence_Genes Virulence Genes (e.g., lasB, rhlR, pqsR) LasR_active->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Pyocyanin, Biofilm) Virulence_Genes->Virulence_Factors Leads to Production LasR_IN_1 This compound LasR_IN_1->LasR_inactive Irreversibly Inhibits

Caption: The P. aeruginosa LasR quorum sensing pathway and the inhibitory action of this compound.

Q2: What is the recommended solvent for creating this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other similar hydrophobic small molecules for use in biological assays.[6][7][8] DMSO is a polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds and is miscible with water and culture media.[6]

Q3: Why does this compound precipitate when I add it to my culture medium?

Precipitation of this compound in aqueous culture media is a common problem stemming from its hydrophobic nature. When a concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, the compound's solubility can be drastically reduced, causing it to fall out of solution.[7] Several factors can contribute to this issue:

  • Final Concentration: The final concentration of this compound in the media may exceed its aqueous solubility limit.

  • Temperature Shifts: Moving from room temperature or 37°C to refrigerated storage can decrease the solubility of compounds.

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can lead to the formation of insoluble complexes.[9]

  • High DMSO Concentration: While used for initial solubilization, high final concentrations of DMSO in the media can be toxic to cells and may also influence compound solubility.[7]

  • pH of the Medium: The pH of the culture medium can affect the charge state and solubility of a compound.[10]

Q4: What is the maximum recommended final concentration of DMSO in a cell culture experiment?

To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[7] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.

Q5: How can I improve the solubility of this compound in my culture medium?

Several strategies can be employed to improve the solubility and prevent the precipitation of this compound:

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution into the media.

  • Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. For example, first, dilute the DMSO stock into a small volume of media and then add this intermediate dilution to the final volume.

  • Pre-warming the Media: Ensure the culture medium is at the experimental temperature (e.g., 37°C) before adding the compound.

  • Vortexing/Mixing: Add the this compound stock solution to the culture medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[11]

  • Use of Surfactants (with caution): In some cases, a low concentration of a biocompatible surfactant like Tween 80 can help maintain solubility, but this must be tested for its effects on the experimental system.[10]

Troubleshooting Guide

Encountering precipitation with this compound can be frustrating and can compromise experimental results.[12] The following guide provides a structured approach to troubleshooting these solubility issues.

Problem Probable Cause(s) Recommended Solution(s)
Immediate precipitation upon adding stock solution to media. - Final concentration exceeds aqueous solubility.- Poor mixing technique.- High concentration of salts or proteins in the media.[13]- Lower the final working concentration of this compound.- Add the stock solution dropwise to the media while vortexing.- Test solubility in a simpler buffer (e.g., PBS) first to identify problematic media components.
Precipitate forms over time or after a temperature change (e.g., refrigeration). - Compound is supersaturated and slowly crashing out.- Decreased solubility at lower temperatures.- Prepare fresh working solutions for each experiment and avoid storing diluted solutions.- If storage is necessary, consider storing at 37°C if the compound and media are stable at that temperature.
Inconsistent results or loss of compound activity in cell-based assays. - Precipitation is not always visible to the naked eye (micro-precipitation).- The effective concentration of the soluble compound is lower than intended.[12]- Centrifuge the diluted solution before adding it to cells and measure the concentration of the supernatant.- Visually inspect wells under a microscope for precipitates.[14]- Increase the final DMSO concentration slightly (while staying within non-toxic limits and using proper controls).
Visible crystals or film on the surface of the culture plate. - Evaporation of media, leading to increased compound concentration.[14]- Ensure proper humidification in the incubator.- Use sealing tape or parafilm on plates for long-term experiments.

dot

Troubleshooting_Workflow start Precipitation Observed with this compound q1 Is the final DMSO concentration < 0.5%? start->q1 sol1 Prepare a more concentrated DMSO stock to reduce the volume added to media. q1->sol1 No q2 Are you adding stock directly to the full volume? q1->q2 Yes sol1->q1 sol2 Add stock to media while vortexing. Try a 2-step dilution: 1. Dilute stock in a small media volume. 2. Add this to the final volume. q2->sol2 Yes q3 Is the final this compound concentration high? q2->q3 No sol2->q3 sol3 Perform a dose-response experiment to find the lowest effective concentration. Test solubility limits. q3->sol3 Yes q4 Are you storing diluted solutions? q3->q4 No sol3->q4 sol4 Prepare fresh working solutions for each experiment. q4->sol4 Yes end Solubility Issue Resolved q4->end No sol4->end

Caption: A logical workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)[12]

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium (e.g., LB, TSB, RPMI)

  • Vortex mixer

Stock Solution Preparation (e.g., 10 mM):

  • Calculate the mass of this compound powder required to make a 10 mM stock solution in a specific volume of DMSO. (Note: The molecular weight of this compound is required for this calculation).

  • Aseptically weigh the required amount of this compound and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.[15]

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[16]

Working Solution Preparation:

  • Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warm the sterile culture medium to the desired experimental temperature (e.g., 37°C).

  • Perform a serial dilution to reach the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution): a. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium in a sterile tube. This creates an intermediate dilution of 100 µM. b. Vortex the intermediate dilution gently. c. Add the required volume of this 100 µM solution to your final culture volume to achieve 10 µM.

  • Crucially , prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of culture medium.

  • Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.

dot

Protocol_Workflow start Start: Prepare this compound Working Solution step1 1. Thaw 10 mM DMSO stock solution aliquot. start->step1 step2 2. Pre-warm culture medium to 37°C. step1->step2 step3 3. Prepare an intermediate dilution (e.g., 100 µM) in warm medium. step2->step3 step4 4. Add intermediate dilution to final culture volume while mixing. step3->step4 step5 5. Prepare vehicle control with equivalent DMSO concentration. step4->step5 step6 6. Visually inspect for any precipitation. step5->step6 step7 7. Use immediately in experiment. step6->step7 end End: Solutions ready for assay step7->end

Caption: Experimental workflow for preparing this compound working solutions.

By following these guidelines, researchers can minimize solubility issues with this compound, ensuring more reliable and reproducible experimental outcomes.

References

LasR-IN-1 Technical Support Center: Troubleshooting Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing stability challenges encountered with LasR-IN-1 during long-term experiments. The following information is structured to help you identify and troubleshoot potential issues related to the storage, preparation, and application of this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: My this compound appears to lose activity over the course of my multi-day experiment. What could be the cause?

A2: A gradual loss of activity in long-term experiments is likely due to the hydrolytic instability of the lactone ring in aqueous solutions, a characteristic common to N-acyl-homoserine lactone (AHL) analogs.[2][3][4][5] This degradation is influenced by factors such as pH, temperature, and the composition of your experimental medium.[2]

Q3: How does pH and temperature affect the stability of this compound in my experiments?

A3: Based on studies of related AHL compounds, it is highly probable that the rate of hydrolytic degradation of this compound increases with higher pH and elevated temperatures.[2] For instance, the hydrolysis of C4-HSL is significantly greater at 37°C compared to 22°C.[2] Therefore, maintaining a stable, neutral pH and the lowest effective temperature for your experimental system is recommended to enhance the stability of this compound.

Q4: Can components of my cell culture medium affect the stability of this compound?

A4: While specific interactions with all media components have not been fully characterized, the aqueous nature of cell culture media, combined with physiological temperatures (typically 37°C), creates an environment conducive to the hydrolysis of the lactone ring in this compound.[2] Additionally, enzymatic degradation by components in serum or secreted by cells cannot be entirely ruled out without specific experimental validation.

Q5: Are there any known degradation products of this compound that could interfere with my assay?

A5: The primary degradation pathway for compounds with a lactone ring in aqueous solution is hydrolysis, which opens the ring structure.[2][3][4][5] For N-acyl-homoserine lactones, this results in the formation of the corresponding N-acyl-homoserine.[2] It is plausible that this compound degrades into a similar inactive, open-ring form. The biological activity of such degradation products is generally considered to be negligible in terms of LasR inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or weaker-than-expected results in long-term assays.
  • Possible Cause: Degradation of this compound in the experimental medium over time.

  • Troubleshooting Steps:

    • Confirm Stock Solution Integrity: Before troubleshooting in-assay stability, ensure your stock solution has been stored correctly and is within the recommended shelf-life (-80°C for up to 6 months, -20°C for up to 1 month).[1]

    • Minimize Time in Aqueous Solution: Prepare working solutions of this compound immediately before use. Avoid storing diluted this compound in aqueous buffers or media for extended periods.

    • Replenish the Inhibitor: In multi-day experiments, consider a partial or complete media change with freshly diluted this compound every 24-48 hours to maintain a more consistent effective concentration.

    • Optimize Experimental Temperature: If your experimental design allows, consider running your assay at a lower temperature to decrease the rate of hydrolysis.[2]

    • Conduct a Stability Test: Perform a pilot experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocols section).

Issue 2: High variability between replicate experiments.
  • Possible Cause: Inconsistent preparation of this compound working solutions or variable degradation rates.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent protocol for diluting the DMSO stock solution into your aqueous experimental medium. Vortex thoroughly to ensure complete mixing and avoid precipitation.

    • Control for pH: Verify that the pH of your experimental medium is consistent across all replicates and experiments, as pH can influence the rate of hydrolysis.[2]

    • Use Fresh Aliquots: For each new experiment, use a fresh aliquot of the frozen stock solution to avoid potential degradation from repeated freeze-thaw cycles.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureMaximum Storage Duration
-80°C6 months[1]
-20°C1 month[1]

Table 2: Factors Influencing the Hydrolytic Stability of N-Acyl-Homoserine Lactones (AHLs) - A Proxy for this compound

FactorEffect on Hydrolysis RateReference
pH Increases with higher pH[2]
Temperature Increases with higher temperature[2]
Acyl Chain Length Decreases with longer acyl chains[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Medium

Objective: To determine the functional half-life of this compound under specific experimental conditions.

Methodology:

  • Prepare a series of this compound solutions: Dilute a fresh aliquot of this compound stock to the final working concentration in your experimental medium.

  • Incubate under experimental conditions: Place the prepared solutions in your incubator at the temperature and CO2 concentration used for your long-term assay. Prepare enough identical samples to be tested at different time points (e.g., 0, 8, 16, 24, 48, and 72 hours).

  • Store samples: At each time point, remove one sample and store it at -80°C to halt further degradation.

  • Perform a functional assay: Once all time-point samples are collected, thaw them and test their ability to inhibit LasR activity in a rapid functional assay (e.g., a reporter gene assay with a short incubation time).

  • Analyze the results: Compare the activity of the incubated samples to the 0-hour time point. Plot the percentage of remaining inhibitory activity against the incubation time to estimate the functional half-life of this compound in your specific medium and conditions.

Mandatory Visualizations

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI Synthase AHL 3O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active AHL->LasR_inactive Binds to Virulence_Genes Virulence Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (Proteases, Biofilm) Virulence_Genes->Virulence_Factors Expression LasR_IN_1 This compound LasR_IN_1->LasR_inactive Inhibits Binding

Caption: LasR quorum sensing signaling pathway and the inhibitory action of this compound.

Caption: Troubleshooting workflow for this compound stability issues in experiments.

References

Technical Support Center: LasR-IN-1 & Pyocyanin Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to pyocyanin inhibition assays using LasR-IN-1. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you pinpoint why this compound may not be inhibiting pyocyanin production in your assay.

Q1: I'm not observing any inhibition of pyocyanin production. Is my this compound inactive?

Possible Causes and Solutions:

  • Compound Solubility: this compound is a hydrophobic molecule. Inadequate solubilization can lead to precipitation in your aqueous culture medium, preventing it from interacting with the bacterial cells.

    • Solution: Ensure your stock solution is fully dissolved in a suitable solvent like DMSO before diluting it into your growth medium. Perform a visual check for any precipitate after adding it to the medium. It's also advisable to run a vehicle control (medium with DMSO or your chosen solvent) to ensure the solvent itself isn't affecting pyocyanin production.

  • Compound Stability: The stability of this compound in your specific experimental conditions (e.g., medium composition, temperature, light exposure) could be a factor.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C as recommended by the supplier and protect it from light.[1]

  • Incorrect Concentration: The concentration of this compound might be too low to elicit an inhibitory effect.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific P. aeruginosa strain and experimental conditions. Published studies have shown that this compound can inhibit pyocyanin production by over 60%.[2]

Q2: My results are inconsistent between experiments. What could be the cause?

Possible Causes and Solutions:

  • Variability in Inoculum: The initial density and growth phase of your bacterial culture can significantly impact the kinetics of quorum sensing and, consequently, pyocyanin production.

    • Solution: Standardize your inoculation procedure. Always start your cultures from a fresh overnight culture, and normalize the starting optical density (OD) to a consistent value (e.g., OD600 of 0.02-0.05).[3]

  • Incubation Conditions: Aeration is critical for pyocyanin production. Inconsistent shaking speeds or culture volumes can lead to variability.

    • Solution: Use a consistent culture volume-to-flask ratio (e.g., 1:5 or 1:10) and maintain a constant shaking speed (e.g., 200 rpm) to ensure adequate aeration.[4]

  • Assay Timing: Pyocyanin is a secondary metabolite, and its production is maximal during the late stationary phase of growth.[5]

    • Solution: Perform a time-course experiment to identify the peak of pyocyanin production for your strain and conditions. Harvest all your samples (treated and untreated) at this optimal time point.

Q3: Could the strain of Pseudomonas aeruginosa I'm using be the problem?

Possible Causes and Solutions:

  • lasR Mutations: Clinical and laboratory-passaged strains of P. aeruginosa can develop spontaneous mutations in the lasR gene.[6][7] If the LasR receptor is non-functional, this compound will have no target and thus no effect.

    • Solution: Verify the functionality of the LasR system in your strain. You can do this by sequencing the lasR gene or by using a reporter strain. It's recommended to use a well-characterized wild-type strain like PAO1 or PA14 for initial experiments.[8]

  • Efflux Pumps: P. aeruginosa possesses numerous efflux pumps that can actively transport small molecules, including inhibitors, out of the cell. Overexpression of these pumps could reduce the intracellular concentration of this compound.

    • Solution: If you suspect efflux pump activity, you can try co-administering a known efflux pump inhibitor, although this can introduce other variables.

Q4: I see some inhibition, but it's much lower than expected. How can I improve my results?

Possible Causes and Solutions:

  • Suboptimal Growth Medium: The composition of the growth medium can influence the expression of virulence factors.

    • Solution: Some studies suggest that specific media, like Pseudomonas Broth, can maximize pyocyanin production, potentially providing a wider dynamic range for observing inhibition.[3]

  • Inaccurate Pyocyanin Quantification: The chloroform-HCl extraction method for pyocyanin is sensitive to procedural variations.

    • Solution: Ensure complete mixing during the extraction steps and complete separation of the chloroform and aqueous layers before measuring the absorbance. Always include a blank control (uninoculated medium subjected to the same extraction process) to subtract background absorbance.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is an inhibitor of the LasR quorum sensing system in Pseudomonas aeruginosa.[2] It acts as an antagonist to the LasR transcriptional regulator. In the canonical quorum sensing pathway, LasR binds to its natural autoinducer, 3-oxo-C12-HSL, which leads to the activation of genes responsible for virulence factor production, including those involved in pyocyanin biosynthesis.[9][10] this compound likely competes with the native ligand or stabilizes an inactive conformation of LasR, preventing the transcription of these target genes.[10]

How is the LasR signaling pathway linked to pyocyanin production?

The production of pyocyanin is tightly regulated by a hierarchical quorum sensing network.[11] The Las system is at the top of this hierarchy. The active LasR:3-oxo-C12-HSL complex activates the expression of the rhl and pqs quorum sensing systems.[9][12][13] These systems, in turn, upregulate the transcription of the phz operons, which contain the genes necessary for the biosynthesis of phenazine-1-carboxylic acid, the precursor to pyocyanin.[12][14] Therefore, by inhibiting LasR, you effectively block the entire downstream cascade leading to pyocyanin production.

What are the essential controls for a pyocyanin inhibition assay?
  • Negative Control (Untreated): P. aeruginosa grown in the same medium without any inhibitor. This represents 100% pyocyanin production.

  • Vehicle Control: P. aeruginosa grown in the medium with the solvent used to dissolve this compound (e.g., DMSO). This is crucial to ensure the solvent itself does not affect pyocyanin levels.

  • Positive Control: P. aeruginosa treated with a known inhibitor of pyocyanin production (e.g., salicylic acid).[11][15] This validates that the assay is capable of detecting inhibition.

  • Growth Control: Monitor the optical density (OD600) of your cultures to ensure that this compound is not simply inhibiting bacterial growth, which would trivially lead to lower pyocyanin levels. An ideal quorum sensing inhibitor should not have bactericidal or bacteriostatic effects at the concentrations used.

Data Presentation

Table 1: Example of Expected Pyocyanin Inhibition Results

Treatment GroupOD600Absorbance at 520 nmPyocyanin Concentration (µg/mL)% Inhibition
Negative Control (Untreated)2.5 ± 0.20.85 ± 0.0514.5 ± 0.850%
Vehicle Control (DMSO)2.4 ± 0.30.83 ± 0.0714.1 ± 1.22.8%
This compound (50 µM)2.5 ± 0.20.25 ± 0.044.25 ± 0.6870.7%
Positive Control (Salicylic Acid)2.3 ± 0.30.30 ± 0.065.1 ± 1.064.8%

Data are presented as mean ± standard deviation. Pyocyanin concentration is calculated by multiplying the A520 by 17.072.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Refer to the manufacturer's instructions for the molecular weight of your this compound.

  • Weigh out the appropriate amount of this compound powder to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolve the powder in 100% dimethyl sulfoxide (DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Pyocyanin Production and Inhibition Assay
  • Inoculate a single colony of P. aeruginosa (e.g., PAO1) into a suitable broth medium (e.g., Luria-Bertani or Pseudomonas Broth).

  • Incubate overnight at 37°C with shaking (e.g., 200 rpm).

  • The next day, dilute the overnight culture into fresh, pre-warmed medium to a starting OD600 of 0.05.

  • Dispense the diluted culture into sterile flasks.

  • Add this compound (and controls) to the appropriate flasks to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all flasks, including the vehicle control (typically ≤0.5%).

  • Incubate the cultures at 37°C with shaking for 18-24 hours, or for the predetermined optimal time for pyocyanin production.

  • After incubation, measure the final OD600 to assess bacterial growth.

Protocol 3: Pyocyanin Extraction and Quantification
  • Transfer 5 mL of your bacterial culture to a centrifuge tube.

  • Pellet the cells by centrifugation (e.g., 4,000 x g for 10 minutes).[16]

  • Transfer 3 mL of the cell-free supernatant to a new tube.

  • Add 1.5 mL of chloroform and vortex vigorously for 30 seconds. The pyocyanin will move to the chloroform phase, turning it blue.

  • Separate the layers by centrifugation (e.g., 4,000 x g for 5 minutes).

  • Carefully transfer 1 mL of the lower (blue) chloroform layer to a new tube.

  • Add 0.5 mL of 0.2 N HCl and vortex thoroughly. The pyocyanin will move to the acidic aqueous phase, turning it pink/red.

  • Centrifuge to separate the layers.

  • Transfer 200 µL of the upper (pink/red) aqueous layer to a 96-well plate.

  • Measure the absorbance at 520 nm using a plate reader.[3][4][5][17]

  • Calculate the pyocyanin concentration in µg/mL by multiplying the A520 value by a conversion factor (e.g., 17.072).

Visualizations

LasR_Signaling_Pathway cluster_cell P. aeruginosa Cell LasI LasI AHL 3-oxo-C12-HSL LasI->AHL synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive binds LasR_active LasR:AHL Complex (active) rhlR_pqsR rhlR, pqsR genes LasR_active->rhlR_pqsR activates LasR_IN1 This compound LasR_IN1->LasR_inactive inhibits phz phz operons rhlR_pqsR->phz activate Pyocyanin Pyocyanin phz->Pyocyanin synthesizes

Caption: LasR quorum sensing pathway and the inhibitory action of this compound.

Experimental_Workflow start Start culture Prepare Overnight P. aeruginosa Culture start->culture subculture Subculture to OD600=0.05 culture->subculture treat Add this compound and Controls subculture->treat incubate Incubate (37°C, 200 rpm, 24h) treat->incubate measure_growth Measure OD600 (Growth Control) incubate->measure_growth centrifuge Centrifuge Culture incubate->centrifuge extract Perform Chloroform-HCl Pyocyanin Extraction centrifuge->extract measure_pyo Measure Absorbance at 520 nm extract->measure_pyo analyze Calculate % Inhibition measure_pyo->analyze end End analyze->end

Caption: Workflow for the pyocyanin inhibition assay.

Troubleshooting_Logic start No Pyocyanin Inhibition Observed q1 Is Growth (OD600) Unaffected? start->q1 q2 Are Controls Behaving as Expected? q1->q2 Yes sol1 Issue is Cytotoxicity, Not QS Inhibition q1->sol1 No q3 Is this compound Soluble and Stable? q2->q3 Yes sol2 Check Assay Conditions: - Inoculum - Incubation Time - Aeration q2->sol2 No q4 Is the P. aeruginosa Strain Wild-Type? q3->q4 Yes sol3 Prepare Fresh Stock Solution. Check for Precipitate. q3->sol3 No sol4 Sequence lasR Gene or Use a Known Wild-Type Strain (e.g., PAO1) q4->sol4 No end Problem Identified q4->end Yes

Caption: A troubleshooting decision tree for the pyocyanin assay.

References

Technical Support Center: Confirmation of Covalent Binding of LasR-IN-1 to LasR Protein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the covalent binding of the inhibitor LasR-IN-1 to the LasR protein of Pseudomonas aeruginosa.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm that this compound is a covalent inhibitor of the LasR protein?

A1: The initial step is to demonstrate time-dependent inhibition. Unlike reversible inhibitors, the potency of an irreversible covalent inhibitor increases with incubation time. This can be assessed by performing an IC50 shift assay, where you measure the IC50 value of this compound against LasR at different pre-incubation times. A decrease in the IC50 value with longer pre-incubation suggests time-dependent, and possibly covalent, inhibition.

Q2: What are the direct biochemical methods to confirm covalent binding between this compound and LasR?

A2: The most direct and widely accepted methods are:

  • Mass Spectrometry (MS): To detect the formation of a covalent adduct by observing a mass increase in the LasR protein corresponding to the molecular weight of this compound.

  • X-ray Crystallography: To visualize the covalent bond between this compound and a specific amino acid residue within the LasR binding pocket at atomic resolution.

  • Activity-Based Protein Profiling (ABPP): To demonstrate target engagement in a complex biological sample and identify the specific protein target of a reactive small molecule.

Q3: Is it necessary to identify the specific amino acid residue on LasR that this compound binds to?

A3: Yes, identifying the modified residue is crucial for confirming the mechanism of action and for future structure-activity relationship (SAR) studies. This is typically achieved through peptide mapping analysis using mass spectrometry or by obtaining a high-resolution crystal structure of the LasR-LasR-IN-1 complex. Based on studies of other irreversible inhibitors of LasR, Cysteine-79 (Cys79) is a likely candidate for covalent modification.

Q4: Can I confirm covalent binding in a cellular context?

A4: Yes, cellular thermal shift assays (CETSA) or competitive activity-based protein profiling (ABPP) in bacterial lysates or whole cells can provide evidence of target engagement in a more biologically relevant environment. Additionally, washout experiments, where the inhibitor is removed and the biological effect is monitored over time, can indicate irreversible binding if the effect persists.

Troubleshooting Guides

Mass Spectrometry Analysis

Issue 1: No mass shift is observed after incubating LasR with this compound.

Possible Cause Troubleshooting Step
This compound is not a covalent inhibitor. Consider the possibility that the inhibitor binds non-covalently. Use other biophysical techniques (e.g., SPR, ITC) to characterize the binding.
Incorrect incubation conditions. Optimize incubation time, temperature, and the molar ratio of this compound to LasR. Covalent bond formation can be slow.
Low stoichiometry of binding. Increase the concentration of this compound and/or the incubation time. Purify the complex to remove unbound LasR before MS analysis.
Instability of the covalent adduct. The adduct may be unstable under the MS analysis conditions. Try using softer ionization techniques.
Poor instrument sensitivity or resolution. Ensure the mass spectrometer is properly calibrated and has sufficient resolution to detect the expected mass shift.

Issue 2: Multiple or unexpected mass additions are observed.

Possible Cause Troubleshooting Step
Non-specific binding. This compound may be reacting with multiple residues on LasR or with other proteins in the sample. Perform peptide mapping to identify all modification sites.
Sample contamination. Ensure the purity of both the LasR protein and this compound.
Formation of adducts with buffer components. Analyze a control sample of this compound in the reaction buffer without the protein.
Protein degradation. Check the integrity of the LasR protein sample by running a control on an SDS-PAGE gel.
X-ray Crystallography

Issue: Difficulty in obtaining co-crystals of LasR with this compound.

Possible Cause Troubleshooting Step
Protein instability in the presence of the inhibitor. Screen different buffer conditions (pH, additives) to improve protein stability.
Heterogeneity of the protein-inhibitor complex. Ensure complete covalent modification by optimizing incubation conditions before crystallization trials. Purify the complex to homogeneity.
Insolubility of the complex. Screen a wider range of crystallization conditions. Consider using a different crystallization method (e.g., sitting drop vs. hanging drop).
Covalent modification prevents crystal packing. Try engineering the LasR protein to remove flexible loops or surface residues that may interfere with crystal contacts.

Experimental Protocols

Mass Spectrometry for Covalent Adduct Confirmation

This protocol outlines the general steps for intact protein mass spectrometry and peptide mapping to confirm covalent binding of this compound to the LasR protein.

1. Intact Protein Mass Spectrometry

  • Objective: To determine if this compound forms a covalent adduct with LasR by measuring the mass of the intact protein before and after incubation with the inhibitor.

  • Protocol:

    • Sample Preparation:

      • Prepare a solution of purified LasR protein (e.g., 10 µM in a suitable buffer like 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

      • Prepare a stock solution of this compound in DMSO.

    • Incubation:

      • Mix the LasR protein solution with this compound at a desired molar ratio (e.g., 1:1, 1:5, 1:10). Include a DMSO-only control.

      • Incubate the mixture for a defined period (e.g., 1, 4, or 24 hours) at a controlled temperature (e.g., room temperature or 37°C).

    • Sample Cleanup:

      • Desalt the samples using a C4 ZipTip or a similar reversed-phase chromatography method to remove non-volatile salts and excess inhibitor.

    • Mass Spectrometry Analysis:

      • Analyze the samples by LC-MS using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Deconvolute the resulting multi-charged spectra to obtain the average mass of the protein.

  • Expected Result: An increase in the mass of LasR corresponding to the molecular weight of this compound in the treated sample compared to the control.

2. Peptide Mapping by LC-MS/MS

  • Objective: To identify the specific amino acid residue(s) on LasR that are covalently modified by this compound.

  • Protocol:

    • Sample Preparation and Incubation:

      • Follow steps 1.1 and 1.2 from the intact protein analysis.

    • Denaturation, Reduction, and Alkylation:

      • Denature the protein by adding urea to a final concentration of 8 M.

      • Reduce disulfide bonds by adding DTT to 10 mM and incubating at 37°C for 1 hour.

      • Alkylate free cysteines by adding iodoacetamide to 20 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to block unmodified cysteines.

    • Proteolytic Digestion:

      • Dilute the sample to reduce the urea concentration to <2 M.

      • Add a protease such as trypsin or chymotrypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio.

      • Incubate overnight at 37°C.[1]

    • Sample Cleanup:

      • Desalt the peptide mixture using a C18 ZipTip.

    • LC-MS/MS Analysis:

      • Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides, allowing for sequence identification.

  • Data Analysis:

    • Search the MS/MS data against the LasR protein sequence using a database search engine (e.g., Mascot, Sequest).

    • Specify the mass of this compound as a potential modification on nucleophilic residues (e.g., Cys, Lys, His, Ser, Thr, Tyr).

  • Expected Result: Identification of a peptide with a mass shift corresponding to the adduction of this compound, and MS/MS fragmentation data confirming the modification on a specific amino acid.

X-ray Crystallography of the LasR-LasR-IN-1 Complex
  • Objective: To obtain a high-resolution 3D structure of LasR covalently bound to this compound.

  • Protocol:

    • Protein-Inhibitor Complex Formation:

      • Incubate purified LasR protein with a slight molar excess of this compound to ensure complete covalent modification.

      • Purify the complex using size-exclusion chromatography to remove unbound inhibitor and any aggregated protein.

    • Crystallization Screening:

      • Set up crystallization trials using various commercially available screens and methods (e.g., hanging drop or sitting drop vapor diffusion).[2]

      • Screen a range of protein concentrations, temperatures, and precipitant conditions.[2]

    • Crystal Optimization and Data Collection:

      • Optimize initial crystal hits by refining precipitant concentrations, pH, and additives.

      • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Structure Determination and Refinement:

      • Solve the crystal structure using molecular replacement with a known LasR structure (e.g., PDB ID: 2UV0) as a search model.[3]

      • Refine the model and build the this compound molecule into the electron density map.

  • Expected Result: A clear electron density for the covalent bond between a specific residue on LasR (e.g., Cys79) and this compound.

Quantitative Data Summary

The following table should be populated with experimental data obtained for this compound. In the absence of specific data for this compound, data for other known covalent LasR inhibitors can be used as a reference.

Parameter This compound (Expected) Reference Covalent Inhibitor (e.g., Maleimide Analogues) Reference
IC50 (µM) To be determined74 - 100 µM[4]
Mass Adduct (Da) Expected MW of this compoundDependent on inhibitor MW
Modified Residue Likely Cys79Cys79 (putative)

Visualizations

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR (active) Dimer LasR_inactive->LasR_active Activation & Dimerization AHL->LasR_inactive Binds to DNA las/rhl promoters LasR_active->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Promotes LasR_IN_1 This compound LasR_IN_1->LasR_inactive Covalently Binds & Inactivates Covalent_Binding_Workflow cluster_0 Initial Assessment cluster_1 Direct Confirmation cluster_2 Cellular Context ic50 IC50 Shift Assay mass_spec Intact Protein Mass Spectrometry ic50->mass_spec Suggests covalent binding washout Washout Experiments ic50->washout Functional validation of irreversibility peptide_map Peptide Mapping (LC-MS/MS) mass_spec->peptide_map Confirms adduct, proceed to identify binding site abpp Activity-Based Protein Profiling (ABPP) mass_spec->abpp Informs cellular target engagement studies xray X-ray Crystallography peptide_map->xray Provides residue-level information for structure

References

My LasR-IN-1 is showing bacteriostatic effects, what is wrong?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers observing unexpected bacteriostatic effects with LasR-IN-1, a known inhibitor of the Pseudomonas aeruginosa LasR quorum sensing system.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be bacteriostatic?

A1: Ideally, this compound is designed as a quorum sensing inhibitor and is not expected to have bactericidal or bacteriostatic activity at concentrations effective for quorum sensing inhibition.[1] The primary goal of this compound is to interfere with bacterial communication and virulence factor production without exerting selective pressure that could lead to resistance.[2] However, there are conflicting reports, with some sources indicating a minimum inhibitory concentration (MIC) against P. aeruginosa, suggesting potential for growth inhibition at higher concentrations.[3]

Q2: What could be causing the bacteriostatic effects I'm observing?

A2: Several factors could contribute to unexpected bacteriostatic effects:

  • High Concentration: The concentration of this compound being used may be too high, exceeding the threshold for off-target effects or general toxicity.

  • Compound Precipitation: this compound has known solubility challenges.[4] If the compound precipitates out of solution, it can lead to inaccurate concentration calculations and potentially cause cellular stress that mimics a bacteriostatic effect.

  • Solvent Effects: The solvent used to dissolve this compound, typically DMSO, can have its own effects on bacterial growth, especially at higher concentrations.[4]

  • Off-Target Effects: At higher concentrations, this compound may interact with other cellular components besides LasR, leading to growth inhibition.

  • Degradation of the Compound: Improper storage or handling could lead to degradation of this compound, and the degradation products may have bacteriostatic properties.

Troubleshooting Guide

If you are observing a bacteriostatic effect with this compound, follow these troubleshooting steps:

Step 1: Verify the Experimental Concentration

  • Action: Double-check all calculations for the preparation of your stock and working solutions.

  • Rationale: A simple calculation error can lead to using a much higher concentration of the inhibitor than intended.

Step 2: Assess Compound Solubility

  • Action: Visually inspect your stock and working solutions for any signs of precipitation. Centrifuge a small aliquot to see if a pellet forms.

  • Rationale: Poor solubility is a known issue with this compound.[4] Precipitated compound can lead to inconsistent and misleading results.

Step 3: Evaluate Solvent Toxicity

  • Action: Run a control experiment with the same concentration of the solvent (e.g., DMSO) used in your this compound experiment.

  • Rationale: It is crucial to distinguish between the effect of the inhibitor and the effect of the solvent.

Step 4: Determine the Minimum Inhibitory Concentration (MIC)

  • Action: Perform a standard MIC assay to determine the lowest concentration of this compound that inhibits visible growth of your bacterial strain.

  • Rationale: This will establish the concentration at which this compound becomes bacteriostatic for your specific experimental conditions.

Step 5: Confirm Quorum Sensing Inhibition at Sub-Bacteriostatic Concentrations

  • Action: Use a reporter strain or a virulence factor quantification assay (e.g., pyocyanin or elastase production) to assess quorum sensing inhibition at concentrations below the determined MIC.

  • Rationale: The goal is to find a concentration that effectively inhibits quorum sensing without affecting bacterial growth.

Data Summary

ParameterReported Value/ObservationSource
Expected Activity No bactericidal or bacteriostatic activity[1]
Reported MIC 28.13 μM against P. aeruginosa[3]
Solubility Requires sonication for dissolution in DMSO[4]
Mechanism of Action Irreversible inhibitor of LasR[1]

Experimental Protocols

Protocol 1: Verifying this compound Solubility

  • Prepare a stock solution of this compound in 100% DMSO. According to one supplier, ultrasonic treatment may be necessary to fully dissolve the compound.[4]

  • Visually inspect the stock solution against a light source for any visible particles.

  • Prepare your working concentration in the appropriate culture medium.

  • Again, visually inspect the working solution for any signs of precipitation or cloudiness.

  • To definitively check for precipitation, centrifuge an aliquot of the working solution at high speed (e.g., >10,000 x g) for 10 minutes. The presence of a pellet indicates precipitation.

Protocol 2: Determining the Minimum Inhibitory Concentration (MIC)

  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate growth medium.

  • Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

  • Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is the lowest concentration of this compound that shows no visible bacterial growth.

Visualizations

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (inactive) AHL->LasR_inactive Binds to LasR_active LasR-AHL Complex (active dimer) LasR_inactive->LasR_active Dimerizes Virulence_Genes Virulence Genes LasR_active->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factors (e.g., pyocyanin, elastase) Virulence_Genes->Virulence_Factors Expression LasR_IN_1 This compound LasR_IN_1->LasR_inactive Inhibits

Caption: The LasR quorum sensing signaling pathway in Pseudomonas aeruginosa and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Bacteriostatic effect observed Check_Concentration Step 1: Verify Experimental Concentration Start->Check_Concentration Check_Solubility Step 2: Assess Compound Solubility Check_Concentration->Check_Solubility Solvent_Control Step 3: Run Solvent Toxicity Control Check_Solubility->Solvent_Control Determine_MIC Step 4: Determine MIC Solvent_Control->Determine_MIC Confirm_QS_Inhibition Step 5: Confirm QS Inhibition at Sub-MIC Concentrations Determine_MIC->Confirm_QS_Inhibition Resolution Resolution: Identified cause of bacteriostatic effect Confirm_QS_Inhibition->Resolution

Caption: A troubleshooting workflow for investigating the unexpected bacteriostatic effects of this compound.

Logical_Relationships cluster_causes Potential Causes Bacteriostatic_Effect Observed Bacteriostatic Effect High_Concentration High Concentration High_Concentration->Bacteriostatic_Effect Off_Target Off-Target Effects High_Concentration->Off_Target can lead to Precipitation Compound Precipitation Precipitation->Bacteriostatic_Effect Precipitation->High_Concentration can result from Solvent_Toxicity Solvent Toxicity Solvent_Toxicity->Bacteriostatic_Effect Off_Target->Bacteriostatic_Effect

References

Validation & Comparative

Validating the Inhibitory Effect of LasR-IN-1: A Comparative Analysis Using a lasR Mutant Strain

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, TX – A comprehensive guide has been released today detailing the validation of LasR-IN-1, a potent inhibitor of the Pseudomonas aeruginosa LasR quorum sensing system. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound's efficacy in wild-type P. aeruginosa versus a lasR mutant strain, underscoring the inhibitor's specific mechanism of action. The publication includes detailed experimental protocols and quantitative data to support the validation process.

The LasR protein in P. aeruginosa is a key transcriptional regulator controlling the expression of numerous virulence factors, including the production of pyocyanin, elastase, and the formation of biofilms. These factors are critical to the pathogenicity of P. aeruginosa, an opportunistic pathogen responsible for a wide range of infections in immunocompromised individuals. The development of inhibitors targeting the LasR-mediated quorum sensing system represents a promising anti-virulence strategy.

To unequivocally demonstrate that an inhibitor targets the LasR protein, a crucial validation step involves comparing its effect on a wild-type strain with its effect on a mutant strain lacking a functional lasR gene (ΔlasR). A true LasR inhibitor is expected to significantly reduce the production of LasR-controlled virulence factors in the wild-type strain, while having a minimal to no effect on the already deficient ΔlasR mutant.

Comparative Inhibitory Effects of this compound

The following table summarizes the quantitative data from key experiments comparing the inhibitory effect of this compound on virulence factor production in wild-type P. aeruginosa PAO1 and a corresponding ΔlasR mutant strain.

ExperimentWild-Type (PAO1)ΔlasR Mutant
Pyocyanin Production (IC₅₀) [Data Not Available][Data Not Available]
Elastase Activity (% Inhibition at X µM) [Data Not Available][Data Not Available]
Biofilm Formation (% Inhibition at Y µM) [Data Not Available][Data Not Available]

Note: Specific quantitative data for a compound explicitly named "this compound" was not publicly available at the time of this publication. The table is structured to present the expected comparative data from validation experiments.

Visualizing the Validation Workflow

The logical workflow for validating a LasR inhibitor using a mutant strain is a critical component of the experimental design.

Experimental Workflow for LasR Inhibitor Validation cluster_strains Bacterial Strains cluster_treatment Treatment Conditions cluster_assays Virulence Factor Assays cluster_analysis Data Analysis and Conclusion WT Wild-Type P. aeruginosa (PAO1) Control_WT WT + Vehicle Control WT->Control_WT Treated_WT WT + this compound WT->Treated_WT Mutant ΔlasR Mutant Strain Control_Mutant ΔlasR + Vehicle Control Mutant->Control_Mutant Treated_Mutant ΔlasR + this compound Mutant->Treated_Mutant Pyocyanin Pyocyanin Quantification Control_WT->Pyocyanin Elastase Elastase Activity Assay Control_WT->Elastase Biofilm Biofilm Formation Assay Control_WT->Biofilm Treated_WT->Pyocyanin Treated_WT->Elastase Treated_WT->Biofilm Control_Mutant->Pyocyanin Control_Mutant->Elastase Control_Mutant->Biofilm Treated_Mutant->Pyocyanin Treated_Mutant->Elastase Treated_Mutant->Biofilm Compare Compare Results Pyocyanin->Compare Elastase->Compare Biofilm->Compare Conclusion Validate this compound Specificity Compare->Conclusion

Caption: Experimental workflow for validating this compound.

The LasR Signaling Pathway

Understanding the LasR signaling pathway is fundamental to appreciating the mechanism of its inhibitors.

Pseudomonas aeruginosa LasR Quorum Sensing Pathway LasI LasI Synthase AHL 3-oxo-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive Inactive LasR AHL->LasR_inactive Binds to LasR_active Active LasR-AHL Complex LasR_inactive->LasR_active DNA Promoter DNA LasR_active->DNA Binds to Virulence Virulence Gene Expression (e.g., lasB, rhlR, pqsR) DNA->Virulence Activates LasR_IN_1 This compound LasR_IN_1->LasR_inactive Inhibits binding

Caption: The LasR quorum sensing signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

1. Pyocyanin Quantification Assay

  • Bacterial Strains and Culture Conditions: P. aeruginosa PAO1 (wild-type) and the isogenic ΔlasR mutant are grown overnight in LB broth at 37°C with shaking.

  • Treatment: Overnight cultures are diluted to an OD₆₀₀ of 0.05 in fresh LB broth. Aliquots are treated with varying concentrations of this compound or a vehicle control.

  • Incubation: Cultures are incubated for 18-24 hours at 37°C with shaking.

  • Extraction: 1.5 mL of each culture is centrifuged. The supernatant is collected and pyocyanin is extracted by adding 0.9 mL of chloroform, followed by vortexing. The chloroform layer (blue) is then transferred to a new tube and mixed with 0.45 mL of 0.2 M HCl to convert pyocyanin to its pink form.

  • Quantification: The absorbance of the top (pink) layer is measured at 520 nm. The concentration is calculated and normalized to cell density (OD₆₀₀).

2. Elastase Activity Assay (Elastin Congo Red Method)

  • Culture Supernatant Preparation: Wild-type and ΔlasR mutant strains are grown as described for the pyocyanin assay. After incubation, cultures are centrifuged, and the cell-free supernatant is collected.

  • Reaction Mixture: 100 µL of culture supernatant is added to 900 µL of a solution containing 10 mg/mL Elastin Congo Red (ECR) in 100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5.

  • Incubation: The reaction mixture is incubated at 37°C for 3-6 hours with shaking.

  • Stopping the Reaction: The reaction is stopped by adding 100 µL of 0.12 M EDTA.

  • Quantification: The mixture is centrifuged to pellet the insoluble ECR. The absorbance of the supernatant is measured at 495 nm. The activity is expressed as the percentage of inhibition compared to the vehicle control.

3. Biofilm Formation Assay (Crystal Violet Staining)

  • Bacterial Culture and Treatment: Overnight cultures of wild-type and ΔlasR mutant strains are diluted 1:100 in fresh LB broth. 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate, along with varying concentrations of this compound or a vehicle control.

  • Incubation: The plate is incubated statically for 24-48 hours at 37°C.

  • Washing: The planktonic cells are gently removed by washing the wells three times with phosphate-buffered saline (PBS).

  • Staining: The remaining biofilm is stained with 125 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

  • Destaining and Quantification: The excess stain is removed by washing with water. The bound crystal violet is solubilized with 125 µL of 30% (v/v) acetic acid. The absorbance is measured at 550 nm. The results are presented as the percentage of biofilm inhibition compared to the vehicle control.

This guide provides a foundational framework for the validation of LasR inhibitors. The presented methodologies and the logical approach of using a mutant strain for comparison are essential for any researcher in the field of anti-virulence drug discovery.

Unveiling the Potency of LasR-IN-1: A Comparative Analysis of Quorum Sensing Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of combating bacterial resistance, the quest for effective quorum sensing (QS) inhibitors is a critical frontier. This guide provides an objective comparison of LasR-IN-1 against other notable QS inhibitors, supported by experimental data to inform strategic research and development decisions.

The LasR protein, a key transcriptional regulator in Pseudomonas aeruginosa, stands as a primary target for anti-virulence strategies. By disrupting the LasR-mediated signaling pathway, QS inhibitors can effectively quell the expression of numerous virulence factors, including the production of pyocyanin and the formation of biofilms, without exerting selective pressure for antibiotic resistance. This comparative guide delves into the efficacy of this compound and other prominent inhibitors, presenting a clear overview of their performance based on available in vitro data.

Comparative Efficacy of LasR Inhibitors

The following table summarizes the inhibitory activities of this compound and other selected quorum sensing inhibitors against LasR and its regulated virulence factors. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

InhibitorTarget(s)IC50 (LasR Inhibition)Pyocyanin InhibitionBiofilm InhibitionKey Findings & References
This compound LasRNot explicitly reported>60% inhibition>60% inhibitionA potent benzimidazole derivative with significant anti-biofilm and anti-pyocyanin activity.[1]
V-06-018 LasR5.2 µM[2][3]IC50 of 18 µM (±2)[4]Dose-dependent inhibition observed.[5]A well-characterized non-native antagonist of LasR.[2]
Furanone C-30 LasR, RhlRNot explicitly reportedDose-dependent inhibition.[6]Significant dose-dependent inhibition.[3][6]A brominated furanone that can interfere with both Las and Rhl systems.[3]
meta-bromo-thiolactone (mBTL) LasR, RhlRNot explicitly reportedIC50 of 8 µM (±2)[4]Prevents biofilm formation.[4][7]An effective inhibitor of both pyocyanin production and biofilm formation, with a notable impact on the RhlR receptor.[4][7]

Note: IC50 values represent the concentration of the inhibitor required to reduce the response by 50%. The absence of an explicit IC50 value for this compound in the reviewed literature highlights a gap in currently available comparative data.

Visualizing the Mechanism of Action

To better understand the therapeutic target of these inhibitors, the following diagrams illustrate the LasR signaling pathway and a general experimental workflow for evaluating inhibitor efficacy.

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa.

Experimental_Workflow start Start: P. aeruginosa Culture treatment Treatment with QS Inhibitor (e.g., this compound) at varying concentrations start->treatment incubation Incubation under appropriate conditions treatment->incubation pyocyanin_assay Pyocyanin Quantification Assay incubation->pyocyanin_assay biofilm_assay Biofilm Formation Assay incubation->biofilm_assay data_analysis Data Analysis: Determine IC50 / % Inhibition pyocyanin_assay->data_analysis biofilm_assay->data_analysis results Results: Comparative Efficacy data_analysis->results

References

A Comparative Guide to Pseudomonas aeruginosa Biofilm Inhibitors: Furanone C-30 vs. a Potent LasR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct inhibitors of Pseudomonas aeruginosa biofilm formation: the naturally derived quorum sensing inhibitor furanone C-30 and a representative synthetic LasR antagonist, herein referred to as LasR-IN-1, based on potent irreversible inhibitors reported in the scientific literature. This document aims to provide an objective analysis of their mechanisms, efficacy, and the experimental protocols used to evaluate their anti-biofilm properties.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its ability to form biofilms, which contribute to its resistance to antibiotics and the host immune system. A key regulatory hub for biofilm formation is the LasR quorum sensing (QS) system. Consequently, inhibiting the LasR protein is a promising strategy for the development of anti-biofilm therapeutics. This guide compares two leading approaches to LasR-targeted biofilm inhibition.

Mechanism of Action

Furanone C-30

Furanone C-30 is a brominated furanone that acts as a competitive inhibitor of the P. aeruginosa quorum sensing systems. Its primary mechanism involves interfering with the LasR and RhlR transcriptional regulators.[1][2] Furanone C-30 mimics the native N-acyl homoserine lactone (AHL) signaling molecules, specifically N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and competes for binding to the ligand-binding pocket of the LasR protein. This prevents the activation of LasR and the subsequent transcription of downstream virulence genes essential for biofilm formation.[1][2] Studies have shown that furanone C-30 can also inhibit the RhlR QS receptor independently of LasR.[2] Interestingly, while it inhibits the activity of LasR, it has been observed to increase the expression of the lasR and rhlR genes themselves, suggesting a complex regulatory feedback mechanism.[1] The overall effect is a dose-dependent reduction in the expression of QS-controlled virulence factors.[1]

This compound (A Representative Potent Irreversible LasR Antagonist)

For the purpose of this guide, "this compound" represents a class of potent, synthetic, irreversible antagonists of LasR. These molecules are designed to covalently modify the LasR protein, leading to its inactivation. A key feature of these inhibitors is the presence of an electrophilic group, such as a maleimide, which can form a covalent bond with reactive residues, like cysteine, within the LasR protein. This irreversible binding locks the protein in an inactive conformation, effectively shutting down the LasR-dependent QS cascade. This mechanism is distinct from the competitive, reversible inhibition of furanone C-30. The irreversible nature of this inhibition can lead to a more sustained and potent anti-biofilm effect.

Quantitative Comparison of Biofilm Inhibition

The following table summarizes the quantitative data on the biofilm inhibitory properties of furanone C-30 and a representative potent LasR antagonist (this compound).

ParameterFuranone C-30This compound (Representative)Reference
Biofilm Inhibition Dose-dependent inhibition observed. 100% inhibition at 256-512 µg/mL.Potent inhibition of biofilm formation has been demonstrated.[1]
Effect on Virulence Factors Significant decrease in the expression of lasB, rhlA, and phzA2.Potent, dose-dependent inhibition of pyocyanin production.[1]

Signaling Pathways and Experimental Workflow

P. aeruginosa Quorum Sensing Pathway

G cluster_las Las System cluster_rhl Rhl System LasI LasI AHL_las 3-oxo-C12-HSL LasI->AHL_las Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates Biofilm Biofilm Formation & Virulence Factors LasR->Biofilm AHL_las->LasR Binds to AHL_rhl C4-HSL RhlI->AHL_rhl Synthesizes RhlR RhlR RhlR->Biofilm AHL_rhl->RhlR Binds to Furanone Furanone C-30 Furanone->LasR Competitively Inhibits Furanone->RhlR Inhibits LasR_IN_1 This compound LasR_IN_1->LasR Irreversibly Inhibits

Caption: Quorum sensing pathways in P. aeruginosa and points of inhibition.

Experimental Workflow for Biofilm Inhibition Assay

G start Start culture Overnight culture of P. aeruginosa start->culture dilution Dilute culture in fresh medium culture->dilution treatment Add inhibitor (Furanone C-30 or this compound) at various concentrations dilution->treatment incubation Incubate to allow biofilm formation treatment->incubation wash Wash to remove planktonic cells incubation->wash stain Stain with Crystal Violet wash->stain quantify Quantify biofilm by measuring absorbance stain->quantify end End quantify->end

Caption: A typical workflow for quantifying biofilm inhibition.

Detailed Experimental Protocols

Biofilm Inhibition Assay (Crystal Violet Method)
  • Bacterial Culture: Inoculate a single colony of P. aeruginosa (e.g., PAO1 strain) into a suitable broth medium (e.g., Luria-Bertani broth) and incubate overnight at 37°C with shaking.

  • Preparation of Inhibitor Solutions: Prepare stock solutions of furanone C-30 and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the inhibitors in the growth medium to achieve the desired final concentrations.

  • Inoculation and Treatment: Dilute the overnight bacterial culture to a standardized optical density (e.g., OD600 of 0.01) in fresh growth medium. In a 96-well microtiter plate, add the diluted bacterial suspension to wells containing the different concentrations of the inhibitors. Include appropriate controls (untreated bacteria and medium only).

  • Incubation: Incubate the microtiter plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells gently with a sterile saline solution or phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add a 0.1% (w/v) solution of crystal violet to each well and incubate at room temperature for 15-20 minutes.

  • Destaining and Quantification: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Allow the plate to air dry. Solubilize the bound crystal violet by adding a suitable solvent (e.g., 30% acetic acid or ethanol) to each well. Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Conclusion

Both furanone C-30 and potent synthetic LasR antagonists like the representative this compound demonstrate significant promise as inhibitors of P. aeruginosa biofilm formation. Furanone C-30 offers a broad-spectrum quorum quenching approach by targeting both LasR and RhlR through competitive inhibition. In contrast, irreversible LasR antagonists provide a highly specific and potentially more durable inhibition of the primary QS regulator. The choice between these inhibitors may depend on the specific therapeutic strategy, with considerations for potency, specificity, and the potential for resistance development. Further head-to-head comparative studies are warranted to fully elucidate their relative advantages in preclinical and clinical settings.

References

LasR-IN-1: A Potent Irreversible Inhibitor Outperforming Reversible Analogs in Quorum Sensing Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the irreversible inhibitor LasR-IN-1 and its reversible analogs reveals the critical role of covalent bonding in achieving potent antagonism of the Pseudomonas aeruginosa LasR protein, a key regulator of virulence. Experimental data demonstrates that this compound exhibits significantly greater potency, highlighting a promising strategy for the development of novel anti-virulence therapies.

In the fight against antibiotic-resistant bacteria like Pseudomonas aeruginosa, targeting quorum sensing (QS) systems has emerged as a promising alternative to traditional bactericidal or bacteriostatic antibiotics. The LasR protein is a central regulator of the QS cascade in P. aeruginosa, controlling the expression of numerous virulence factors and biofilm formation.[1][2] Small molecules that can inhibit LasR are therefore of significant medical interest.[1] This guide provides a comparative analysis of the irreversible inhibitor this compound and its reversible analogs, supported by experimental data and methodologies.

Mechanism of Action: The Covalent Advantage

This compound is a potent, non-natural antagonist of the P. aeruginosa LasR protein.[1][2] Its mechanism of action relies on the formation of a stable, covalent bond with a specific cysteine residue (Cys79) within the ligand-binding pocket of LasR.[1] This irreversible interaction effectively locks the protein in an inactive state, preventing it from binding its natural ligand, N-3-oxo-dodecanoyl-l-homoserine lactone (3-oxo-C12-HSL), and subsequently halting the activation of downstream virulence genes.[1][3]

In contrast, reversible analogs of this compound lack the electrophilic "warhead" necessary for covalent bond formation.[1] While they may still interact with the LasR binding pocket through non-covalent forces, these interactions are transient, leading to a significantly weaker inhibitory effect.[4][5] In fact, some analogs lacking the reactive moiety have been shown to act as agonists, activating the LasR protein instead of inhibiting it.[1] This stark difference in activity underscores the therapeutic advantage of irreversible inhibition for this particular target.[6]

Potency Comparison: A Quantitative Look

The potency of this compound and its analogs can be quantitatively compared using the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a biological target by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

The following table summarizes the IC50 values for this compound (referred to as compound 25 in the source literature) and its analogs.

CompoundChemical MoietyInhibition MechanismIC50 (µM)
This compound (Compound 25) MaleimideIrreversible Covalent3.6 [1]
Analog with one-carbon linkerMaleimideIrreversible Covalent>80[1]
Analog with three-carbon linkerMaleimideIrreversible Covalent>80[1]
Isothiocyanate AnalogsIsothiocyanateIrreversible Covalent>145[1]
Reversible Analog (Compound 29) SuccinimideReversible Non-covalentNo antagonist activity (agonist)[1]

As the data clearly indicates, this compound is the most potent antagonist in this series, with an IC50 value of 3.6 µM.[1] Analogs with modified linkers or different electrophilic groups show dramatically diminished potency.[1] Crucially, the reversible analog, which lacks the reactive maleimide group, displays no antagonist activity and instead acts as an agonist.[1]

Experimental Protocols

The determination of the inhibitory potency of this compound and its analogs was performed using a LasR antagonist assay. The following is a detailed description of the experimental methodology.

LasR Antagonist Assay

This assay measures the ability of a test compound to inhibit the LasR-mediated expression of a reporter gene in response to its natural agonist.

1. Bacterial Strain and Reporter System:

  • An Escherichia coli strain is engineered to be incapable of producing its own acyl-homoserine lactones (AHLs).

  • This strain is co-transformed with two plasmids:

    • A plasmid expressing the P. aeruginosa LasR protein.

    • A reporter plasmid containing the luxCDABE operon from Vibrio fischeri under the control of the LasR-dependent lasI promoter.

2. Assay Procedure:

  • The engineered E. coli strain is grown overnight in LB medium containing appropriate antibiotics for plasmid maintenance.

  • The overnight culture is diluted to an optical density at 600 nm (OD600) of 0.1 in fresh LB medium.

  • The diluted culture is aliquoted into a 96-well microtiter plate.

  • Test compounds (this compound and its analogs) are added to the wells at various concentrations.

  • The natural LasR agonist, 3-oxo-C12-HSL, is added to all wells (except for negative controls) at a final concentration that elicits a robust reporter signal.

  • The plate is incubated at 37°C with shaking for a defined period.

  • Following incubation, the luminescence (from the lux reporter) and the OD600 (to assess bacterial growth) are measured using a plate reader.

3. Data Analysis:

  • The luminescence values are normalized to the OD600 to account for any effects of the compounds on bacterial growth.

  • The percentage of inhibition is calculated for each concentration of the test compound relative to the positive control (agonist only) and negative control (no agonist).

  • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

LasR_Signaling_Pathway cluster_cell P. aeruginosa LasI LasI Synthase HSL 3-oxo-C12-HSL (Autoinducer) LasI->HSL Synthesizes LasR_inactive LasR (Inactive) HSL->LasR_inactive Binds to LasR_active LasR-HSL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization DNA las/rhl Promoters LasR_active->DNA Binds to Virulence Virulence Factor Expression & Biofilm Formation DNA->Virulence Activates LasR_IN_1 This compound (Irreversible Inhibitor) LasR_IN_1->LasR_inactive Covalently Binds & Inactivates

Caption: The LasR quorum sensing signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow Start Engineered E. coli (LasR + lux Reporter) Culture Overnight Culture Start->Culture Dilution Dilute Culture Culture->Dilution Plating Aliquot to 96-well Plate Dilution->Plating Addition Add Test Compounds & 3-oxo-C12-HSL Plating->Addition Incubation Incubate at 37°C Addition->Incubation Measurement Measure Luminescence & OD600 Incubation->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis

Caption: Workflow for the LasR antagonist assay to determine inhibitor potency.

References

Comparative Analysis of LasR-IN-1: Cross-Species Activity in Bacteria with LasR Homologs

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the potential cross-species activity of the quorum sensing inhibitor LasR-IN-1 in bacteria possessing homologs of the LasR receptor, primarily focusing on Pseudomonas aeruginosa, Burkholderia cepacia complex, and Agrobacterium tumefaciens. The information presented is intended to guide research efforts and inform the development of broad-spectrum anti-virulence strategies.

Introduction to LasR and Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. In the opportunistic pathogen Pseudomonas aeruginosa, the LasR protein is a key transcriptional regulator at the top of a hierarchical QS cascade that controls the expression of numerous virulence factors and biofilm formation. The native ligand for LasR is N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).

This compound is a known antagonist of the LasR receptor. By binding to LasR, it prevents the binding of the native autoinducer, thereby inhibiting QS-regulated gene expression. This mechanism has been shown to reduce the production of virulence factors and biofilm formation in P. aeruginosa, making it a promising candidate for anti-virulence therapy.

Many other bacterial species possess homologous proteins to LasR, which raises the question of whether LasR inhibitors like this compound could have broader, cross-species activity. This guide examines the potential for such activity in two clinically and agriculturally significant bacteria: Burkholderia cepacia and Agrobacterium tumefaciens.

Comparative Efficacy of this compound and its Analogs

The following table summarizes the known inhibitory concentrations (IC50) of various LasR antagonists in P. aeruginosa. This data serves as a benchmark for the potency of compounds targeting the LasR receptor.

CompoundTarget OrganismTarget ReceptorIC50 (µM)Reference
V-06-018Pseudomonas aeruginosaLasR5.2[1]
4-bromo PHLPseudomonas aeruginosaLasR116[1]
Isothiocyanate AnalogsPseudomonas aeruginosaLasR>145
This compound (Predicted) Pseudomonas aeruginosaLasR Potent (nM-µM)
This compound (Hypothetical) Burkholderia cepaciaCepR Unknown
This compound (Hypothetical) Agrobacterium tumefaciensTraR Unknown

Note: The potency of this compound is predicted to be in the nanomolar to low micromolar range based on the activity of similar compounds, though specific public data is limited. The activity against CepR and TraR is currently unknown and requires experimental validation.

Signaling Pathway Comparison

The quorum sensing pathways in P. aeruginosa, B. cepacia, and A. tumefaciens share a conserved core mechanism involving a LuxR-type transcriptional regulator and its cognate N-acyl homoserine lactone (AHL) autoinducer. However, there are key differences in the specific components and the downstream genes they regulate.

Pseudomonas aeruginosa LasR Pathway

LasR_Pathway LasI LasI AHL 3-oxo-C12-HSL LasI->AHL Synthesizes LasR_inactive LasR (inactive) LasR_active LasR-AHL Complex (active) LasR_inactive->LasR_active Activates AHL->LasR_inactive Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR) LasR_active->Virulence_Genes Activates Transcription Biofilm Biofilm Formation LasR_active->Biofilm Promotes

Caption: LasR signaling pathway in P. aeruginosa.

Burkholderia cepacia CepR Pathway

CepR_Pathway CepI CepI AHL C8-HSL CepI->AHL Synthesizes CepR_inactive CepR (inactive) CepR_active CepR-AHL Complex (active) CepR_inactive->CepR_active Activates AHL->CepR_inactive Binds to Virulence_Genes Virulence & Motility Genes CepR_active->Virulence_Genes Regulates Transcription

Caption: CepR signaling pathway in B. cepacia.

Agrobacterium tumefaciens TraR Pathway

TraR_Pathway TraI TraI AHL 3-oxo-C8-HSL TraI->AHL Synthesizes TraR_inactive TraR (inactive) TraR_active TraR-AHL Complex (active) TraR_inactive->TraR_active Activates AHL->TraR_inactive Binds to Ti_Plasmid_Genes Ti Plasmid Conjugation & Replication Genes TraR_active->Ti_Plasmid_Genes Activates Transcription

Caption: TraR signaling pathway in A. tumefaciens.

Structural Comparison of Ligand-Binding Domains

The potential for cross-species activity of this compound is largely dependent on the structural conservation of the ligand-binding domain (LBD) among LasR homologs. While the overall sequence identity between LasR, CepR, and TraR is moderate, key residues involved in ligand binding are often conserved.

Structural studies have revealed that the LBDs of LasR and TraR share a similar overall fold. However, there are differences in the size and shape of the ligand-binding pocket, which accommodates AHLs with different acyl chain lengths (3-oxo-C12-HSL for LasR and 3-oxo-C8-HSL for TraR).[2][3] These differences could influence the binding affinity of a non-native inhibitor like this compound. Some studies have shown that certain non-native ligands are specific for LasR and do not interact with TraR, suggesting that achieving broad-spectrum inhibition is not a given.[4]

LBD_Comparison LasR_LBD Large, hydrophobic pocket accommodates long acyl chain (3-oxo-C12-HSL) CepR_LBD Pocket accommodates medium-length acyl chain (C8-HSL) TraR_LBD Smaller pocket accommodates shorter acyl chain (3-oxo-C8-HSL)

Caption: Ligand-binding domain pocket comparison.

Experimental Protocols for Assessing Cross-Species Activity

To determine the cross-species activity of this compound, standardized experimental protocols are essential. The following are key assays that can be adapted to test the inhibitory effects of this compound in P. aeruginosa, B. cepacia, and A. tumefaciens.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the bacteria. This is a crucial control to ensure that any observed effects on virulence are not due to general toxicity.

Workflow:

MIC_Workflow Start Prepare bacterial inoculum Dilute Serially dilute this compound in 96-well plate Start->Dilute Inoculate Inoculate wells with bacterial suspension Dilute->Inoculate Incubate Incubate at optimal temperature and time Inoculate->Incubate Read Determine MIC by visual inspection or OD600 Incubate->Read

Caption: MIC assay workflow.

Detailed Protocol:

  • Prepare a standardized inoculum of the test bacterium (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of this compound in appropriate growth medium in a 96-well microtiter plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria with no inhibitor) and negative (medium only) controls.

  • Incubate the plate under optimal growth conditions for each bacterium.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Pyocyanin Production Assay (for P. aeruginosa)

Objective: To quantify the inhibition of the QS-controlled virulence factor pyocyanin.

Detailed Protocol:

  • Grow P. aeruginosa cultures in the presence of sub-MIC concentrations of this compound.

  • After incubation, centrifuge the cultures to pellet the cells.

  • Extract pyocyanin from the supernatant with chloroform.

  • Back-extract the pyocyanin into an acidic solution (0.2 N HCl).

  • Measure the absorbance of the pink/red solution at 520 nm.[5]

  • Quantify the pyocyanin concentration and compare it to the untreated control.

Biofilm Inhibition Assay

Objective: To assess the ability of this compound to prevent biofilm formation.

Detailed Protocol:

  • Grow bacterial cultures in a 96-well microtiter plate in the presence of sub-MIC concentrations of this compound.

  • After incubation, gently wash the wells to remove planktonic cells.

  • Stain the adherent biofilm with crystal violet solution.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid).[6]

  • Measure the absorbance of the solubilized stain to quantify the biofilm biomass.

Conclusion and Future Directions

While this compound is a potent inhibitor of quorum sensing in Pseudomonas aeruginosa, its cross-species activity against other bacteria with LasR homologs, such as Burkholderia cepacia and Agrobacterium tumefaciens, remains to be experimentally determined. The structural similarities and differences in the ligand-binding domains of LasR, CepR, and TraR suggest that cross-reactivity is possible but not guaranteed.

Future research should focus on:

  • Direct experimental testing: Performing MIC, virulence factor, and biofilm inhibition assays with this compound against a panel of bacteria with LasR homologs.

  • Structural studies: Co-crystallization of this compound with CepR and TraR to understand the molecular basis of any observed activity or lack thereof.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to develop broad-spectrum quorum sensing inhibitors.

Such studies will be crucial for determining the therapeutic potential of this compound and for the development of novel anti-virulence strategies to combat a wider range of bacterial pathogens.

References

Assessing the impact of LasR-IN-1 on bacterial growth curves for validation.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of LasR-IN-1, a quorum sensing inhibitor targeting the LasR receptor in Pseudomonas aeruginosa, and its impact on bacterial growth. The focus is to provide objective data and detailed methodologies to aid in the validation and comparison of this compound with other known LasR inhibitors.

Data Presentation: Comparative Effects of LasR Inhibitors on Pseudomonas aeruginosa Growth

While quorum sensing inhibitors are primarily designed to attenuate virulence without affecting bacterial viability, it is crucial to validate their impact on bacterial growth to ensure that any observed reduction in virulence is not a secondary effect of growth inhibition. The following table summarizes the reported effects of this compound and its alternatives on the growth of P. aeruginosa. It is important to note that most studies focus on the inhibition of virulence factors and often state that the compounds have no significant effect on bacterial growth at the concentrations tested, without providing detailed growth curve data.

CompoundTargetReported Effect on P. aeruginosa GrowthIC50 (Virulence Factor Inhibition)
This compound LasRData on direct growth curve inhibition is not readily available in the public domain. It is described as a tool compound for studying quorum sensing.Not specified.
V-06-018 LasRNo significant effect on bacterial growth has been reported at concentrations effective for quorum sensing inhibition.~5.2 µM (LasR activity)
PD12 Indirectly inhibits LasRNo significant effect on bacterial growth has been reported at concentrations effective for quorum sensing inhibition.Not specified.
TP-5 LasRNo significant effect on bacterial growth has been reported at concentrations effective for quorum sensing inhibition.~69 µM (LasR activity)
8-azaguanine LasRMay have some effect on growth at higher concentrations due to its nature as a purine analog.[1][2]High µM concentrations (LasR activity).
C1 LasRThe effect on cell growth was not reported in the initial identification study.High nM concentrations (LasR activity in an E. coli reporter strain).
mBTL (meta-bromo-thiolactone) RhlR and LasRDid not affect P. aeruginosa PA14 growth at concentrations that inhibit pyocyanin production.[3]IC50 of 8 µM (±2) for pyocyanin inhibition.[3]
Trans-cinnamaldehyde (CA) Las & Rhl systemsDid not show bactericidal effect at sub-inhibitory concentrations.Not specified for direct LasR inhibition.
Salicylic acid (SA) Las & Rhl systemsDid not show bactericidal effect at sub-inhibitory concentrations.Not specified for direct LasR inhibition.

Experimental Protocols

A standardized protocol is essential for the accurate assessment and comparison of the effects of different compounds on bacterial growth.

Protocol: Bacterial Growth Curve Assay for Quorum Sensing Inhibitors

1. Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or PA14)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Test compounds (this compound and alternatives) dissolved in an appropriate solvent (e.g., DMSO)

  • Solvent control (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)

  • Shaking incubator

2. Procedure:

  • Prepare Bacterial Inoculum:

    • Streak the P. aeruginosa strain on an LB agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into 5 mL of LB broth and grow overnight at 37°C with shaking (200-250 rpm).

    • The following day, dilute the overnight culture in fresh LB broth to an OD600 of approximately 0.05.

  • Prepare Test Plate:

    • Add 180 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Prepare serial dilutions of the test compounds in the appropriate solvent.

    • Add 20 µL of the compound dilutions to the respective wells. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%).

    • Include a positive control (bacteria with solvent only) and a negative control (sterile broth) in triplicate.

  • Incubation and Measurement:

    • Incubate the microtiter plate at 37°C with continuous shaking in a plate reader.

    • Measure the OD600 of each well every 30-60 minutes for 18-24 hours.

  • Data Analysis:

    • Subtract the OD600 of the negative control (sterile broth) from all other readings to correct for background absorbance.

    • Plot the average OD600 values against time for each compound concentration and the control.

    • Analyze the growth curves to determine key parameters such as the lag phase, exponential growth rate, and maximum culture density (stationary phase).

    • Compare the growth curves of the compound-treated cultures to the solvent control to assess any inhibitory or stimulatory effects.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the LasR signaling pathway and the experimental workflow for assessing the impact of inhibitors on bacterial growth.

LasR_Signaling_Pathway cluster_cell Pseudomonas aeruginosa LasI LasI (Synthase) AHL 3O-C12-HSL (Autoinducer) LasI->AHL Synthesizes LasR_inactive LasR (Inactive Monomer) LasR_active LasR-AHL Complex (Active Dimer) LasR_inactive->LasR_active Dimerization AHL->LasR_inactive Binds to AHL_ext Extracellular 3O-C12-HSL AHL->AHL_ext Diffusion DNA Target Gene Promoters LasR_active->DNA Binds to Virulence_Genes Virulence Factor Genes (e.g., lasB, rhlR) DNA->Virulence_Genes Activates Transcription LasR_IN_1 This compound (Inhibitor) LasR_IN_1->LasR_inactive Competitively Binds

Caption: LasR signaling pathway in P. aeruginosa and the inhibitory action of this compound.

Experimental_Workflow start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture dilute_culture Dilute Culture to Standardized OD600 prep_culture->dilute_culture prepare_plate Prepare 96-well Plate: - Bacterial Suspension - Test Compounds - Controls dilute_culture->prepare_plate incubate_measure Incubate at 37°C with Shaking & Measure OD600 Periodically prepare_plate->incubate_measure analyze_data Data Analysis: - Background Correction - Plot Growth Curves incubate_measure->analyze_data compare_curves Compare Growth Curves of Treated vs. Control analyze_data->compare_curves end End compare_curves->end

Caption: Experimental workflow for assessing the impact of inhibitors on bacterial growth curves.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for LasR-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for LasR-IN-1 was not publicly available at the time of this writing. The following guidance is based on general best practices for the handling and disposal of novel research chemicals with unknown hazard profiles. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a quorum sensing inhibitor of Pseudomonas aeruginosa. The procedural guidance herein is intended to supplement, not replace, institution-specific safety protocols.

Quantitative Safety Data Summary

The following table summarizes general safety and handling information that should be considered for a novel research compound like this compound in the absence of a specific SDS. These are not experimentally determined values for this compound but represent typical data points found in a chemical's safety profile.

ParameterGeneral Guidance
Acute Health Effects Potentially hazardous in case of skin contact (irritant, permeator), eye contact (irritant), ingestion, or inhalation.[1]
Chronic Health Effects The long-term toxicological properties have not been fully investigated. Assume the substance may have carcinogenic, mutagenic, or teratogenic effects until proven otherwise.[1]
Flammability Assumed to be a non-flammable solid under standard laboratory conditions.[1]
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[2] Use a certified respirator if dusts or aerosols may be generated.
First Aid Measures Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[1] Skin Contact: Wash skin with soap and water.[1] Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Keep away from incompatible materials such as strong oxidizing agents.
Spill Response Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[1] Avoid generating dust. Ensure adequate ventilation.
Disposal Dispose of contents/container in accordance with local, regional, national, and international regulations.[2] Do not allow the product to enter drains. Contact your institution's hazardous waste disposal program for guidance.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Handle this compound in a chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[1]

  • Personal Protective Equipment:

    • Gloves: Wear nitrile or other chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or goggles.

    • Lab Coat: A standard laboratory coat is required.

2. Handling Procedures

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of solid this compound within a chemical fume hood.

    • Use appropriate tools to minimize dust generation.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid slowly to avoid splashing.

    • Ensure the container is properly labeled with the chemical name, concentration, solvent, and date.

  • General Hygiene:

    • Wash hands thoroughly after handling.[2]

    • Do not eat, drink, or smoke in the laboratory.

3. Disposal of this compound Waste

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.

  • Waste Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Waste Storage:

    • Store hazardous waste containers in a designated satellite accumulation area.

  • Waste Pickup:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup. Provide them with all necessary information about the waste.

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

LasR_IN_1_Disposal_Workflow This compound Disposal Workflow start Start: Generation of this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused powder, contaminated consumables, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_contact Contact Institutional EHS for Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: A flowchart outlining the proper segregation and disposal procedure for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.